molecular formula C9H11NO3 B2642086 Phenyl N-(2-hydroxyethyl)carbamate CAS No. 65935-01-5

Phenyl N-(2-hydroxyethyl)carbamate

Cat. No.: B2642086
CAS No.: 65935-01-5
M. Wt: 181.191
InChI Key: ZGXHYTYJUGGTMG-UHFFFAOYSA-N
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Description

Phenyl N-(2-hydroxyethyl)carbamate (CAS 65935-01-5) is a bifunctional chemical compound of significant interest in modern organic and polymer chemistry research. It features a carbamate group, a hybrid of an amide and an ester, and a primary alcohol, which together enable its utility as a versatile building block and intermediate . The carbamate moiety exhibits a unique electronic structure with resonance that imparts planarity and restricts rotation around the N-C bond, influencing its conformational behavior and reactivity . The primary alcohol group on the ethyl substituent provides a key site for further functionalization, such as esterification or oxidation . A prominent application of this compound is in the synthesis of non-isocyanate polyurethanes (NIPUs), representing a safer and more sustainable alternative to traditional methods that rely on toxic isocyanate precursors . It serves as a key precursor or monomer in this green chemistry approach, where it can undergo reactions like transurethanization to form polymer chains . In medicinal and peptide chemistry, the phenyloxycarbonyl (Phoc) group is employed as a protecting group for amines . Its stability in acidic aqueous media and relative stability in dilute basic aqueous media allows for isolation and purification by flash chromatography, making it a practical tool in multi-step syntheses . Furthermore, phenyl N-(2-hydroxyethyl)carbamate displays chemoselective reactivity; its phenylcarbamate group from primary amines can react with other amines to form urea derivatives, a valuable transformation for creating biologically active compounds or materials . The carbamate linkage is also a common motif in drug design, where it is used as a peptide bond surrogate to enhance metabolic stability and modulate pharmacokinetic properties . Researchers will find this compound, with its molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, to be a valuable reagent for advancing projects in sustainable polymer science and complex molecule synthesis . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHYTYJUGGTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic properties of phenol-blocked isocyanate precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Phenol-Blocked Isocyanate Precursors

Authored by: A Senior Application Scientist

Introduction

Blocked isocyanates are a pivotal class of compounds in the development of one-component (1K) polyurethane systems, offering controlled reactivity and enhanced storage stability.[1][2] By masking the highly reactive isocyanate group with a blocking agent, premature reactions are prevented.[3] The original reactive isocyanate can be regenerated through the application of a thermal stimulus, initiating the curing process.[4] Phenol and its derivatives are among the most classic and widely studied blocking agents due to their cost-effectiveness and versatile deblocking characteristics.[5][6]

This technical guide provides a comprehensive exploration of the thermodynamic properties of phenol-blocked isocyanate precursors. It is designed for researchers, scientists, and professionals in drug development and material science who seek a deeper understanding of the principles governing the deblocking process. We will delve into the core thermodynamic parameters, the analytical techniques for their characterization, and the key factors that influence the dissociation of the urethane linkage.

Fundamentals of Phenol-Blocked Isocyanates: A Thermodynamic Perspective

The formation of a phenol-blocked isocyanate is a reversible reaction between an isocyanate and a phenol, forming a thermally labile urethane linkage.[7] The utility of these precursors hinges on the ability to precisely control the reverse reaction—the deblocking or dissociation process—to liberate the free isocyanate at a desired temperature.

The deblocking process is governed by the thermodynamics of the urethane bond cleavage. The key parameter is the deblocking temperature , which is the temperature at which the blocked isocyanate dissociates to regenerate the isocyanate and the phenol blocking agent.[8] This temperature is not a fixed point but rather a range that is influenced by a multitude of factors, including the chemical structure of both the isocyanate and the phenol, the presence of catalysts, and the surrounding chemical environment.[7][9]

Reaction Mechanisms of Deblocking

Two primary mechanisms are proposed for the deblocking of isocyanates and their subsequent reaction with a nucleophile (e.g., a hydroxyl group from a polyol):

  • Elimination-Addition Mechanism: In this pathway, the blocked isocyanate first undergoes thermal dissociation to release the free isocyanate and the blocking agent. The regenerated isocyanate then reacts with the available nucleophile.[9][10]

  • Addition-Elimination Mechanism: This mechanism involves a direct attack of the nucleophile on the urethane carbonyl group of the blocked isocyanate, leading to a tetrahedral intermediate. This intermediate then decomposes to form the desired urethane product and release the blocking agent.[3][10]

The prevailing mechanism can depend on the specific blocking agent and the reaction conditions.[10]

cluster_0 Elimination-Addition Mechanism cluster_1 Addition-Elimination Mechanism Blocked Isocyanate Blocked Isocyanate Free Isocyanate + Phenol Free Isocyanate + Phenol Blocked Isocyanate->Free Isocyanate + Phenol Heat (Δ) New Urethane + Phenol New Urethane + Phenol Free Isocyanate + Phenol->New Urethane + Phenol + Nucleophile (R'-OH) Blocked Isocyanate_2 Blocked Isocyanate Tetrahedral Intermediate Tetrahedral Intermediate Blocked Isocyanate_2->Tetrahedral Intermediate + Nucleophile (R'-OH) New Urethane + Phenol_2 New Urethane + Phenol_2 Tetrahedral Intermediate->New Urethane + Phenol_2 New Urethane + Phenol

Figure 1: Proposed mechanisms for the deblocking of phenol-blocked isocyanates.

Experimental Characterization of Thermodynamic Properties

A precise understanding of the deblocking temperature and dissociation kinetics is crucial for the formulation and application of phenol-blocked isocyanate systems. Several analytical techniques are employed to elucidate these thermodynamic properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the deblocking temperature by measuring the heat flow associated with the endothermic dissociation of the urethane bond.[11][12]

Experimental Protocol for DSC Analysis:
  • Sample Preparation: Accurately weigh 3-5 mg of the phenol-blocked isocyanate precursor into a sealed aluminum DSC pan.[12] To allow for the escape of the volatile blocking agent and prevent cell rupture, create a small hole in the lid of the pan.[12]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected deblocking temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature above the completion of the deblocking event (e.g., 250-300 °C).[12][13]

    • Maintain a constant inert gas flow (e.g., nitrogen at 10-20 mL/min) throughout the experiment to provide a consistent atmosphere and purge any evolved gases.[12]

  • Data Analysis: The deblocking temperature is typically identified as the onset temperature of the endothermic peak in the DSC thermogram.[12]

Start Start Sample Preparation Sample Preparation Start->Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Thermal Program Thermal Program Instrument Setup->Thermal Program Data Analysis Data Analysis Thermal Program->Data Analysis End End Data Analysis->End

Figure 2: Workflow for DSC analysis of deblocking temperature.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the deblocking temperature by identifying the mass loss associated with the volatilization of the phenol blocking agent upon dissociation.[11][14][15]

Experimental Protocol for TGA Analysis:
  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 500-800 °C) at a controlled heating rate (e.g., 10 °C/min).[13][14]

    • Use an inert nitrogen atmosphere to prevent oxidative degradation.[13]

  • Data Analysis: The onset of the mass loss step in the TGA curve corresponds to the deblocking temperature.[14] TGA can be particularly useful for resolving the deblocking of multiple blocking agents in a mixed system.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for monitoring the deblocking reaction in real-time. The disappearance of the urethane carbonyl peak (around 1700-1750 cm⁻¹) and the appearance of the characteristic isocyanate peak (around 2250-2285 cm⁻¹) are indicative of deblocking.[7][16][17]

Experimental Protocol for Hot-Stage FT-IR Analysis:
  • Sample Preparation: Place a thin film of the sample on a suitable IR-transparent substrate (e.g., KBr pellet) or within a heated transmission cell.

  • Instrument Setup: Mount the sample in a hot-stage accessory within the FT-IR spectrometer.

  • Thermal Program:

    • Record an initial IR spectrum at room temperature.

    • Heat the sample to a series of isothermal temperatures below and above the expected deblocking temperature.

    • Alternatively, ramp the temperature at a constant rate while continuously collecting spectra.

  • Data Analysis: Monitor the changes in the absorbance of the urethane and isocyanate peaks as a function of temperature and time to determine the onset of deblocking and study the reaction kinetics.[17][18]

Factors Influencing the Thermodynamic Properties

The deblocking temperature of phenol-blocked isocyanates is not an intrinsic constant but is highly dependent on several structural and environmental factors.

Substituent Effects on the Phenolic Ring

The electronic nature of substituents on the phenol ring significantly impacts the stability of the urethane linkage and, consequently, the deblocking temperature.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups increase the acidity of the phenol.[17][18] This leads to a more polarized O-H bond in the phenol and a weaker urethane C-O bond in the blocked isocyanate, resulting in a lower deblocking temperature.[7] A phenol with higher acidity is generally a better blocking agent as it blocks the isocyanate quickly and also deblocks more easily.[17][18][19]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) decrease the acidity of the phenol, strengthening the urethane linkage and thus increasing the deblocking temperature.[7][20]

  • Steric Hindrance: Ortho-substituents on the phenol ring can introduce steric hindrance, which can weaken the urethane bond and lower the deblocking temperature compared to their para-isomers.[7]

Role of Catalysts

Catalysts play a crucial role in modulating the deblocking temperature, often allowing for lower curing temperatures and faster reaction rates.[1]

  • Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the deblocking of phenol-blocked isocyanates.[1][21] Bismuth carboxylates have also been shown to be effective non-tin alternatives.[9]

  • Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the deblocking reaction.[22]

The catalytic mechanism can be complex, potentially involving coordination of the metal to the carbonyl oxygen, which facilitates the cleavage of the urethane bond.

Isocyanate Structure

The structure of the isocyanate itself also influences the deblocking thermodynamics. Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), generally have lower deblocking temperatures than aliphatic isocyanates like hexamethylene diisocyanate (HDI) when blocked with the same phenol.

Quantitative Data Summary

The following table summarizes typical deblocking temperatures for various phenol-blocked isocyanates, highlighting the influence of substituents and catalysts.

Isocyanate TypePhenol Blocking AgentCatalystDeblocking Temperature (°C)Analytical Method
Aromatic (TDI)PhenolNone~150-160DSC, TGA
Aromatic (MDI)PhenolNone~160DSC
Aliphatic (HDI)PhenolNoneHigher than aromaticGeneral Observation
Aromatic (TDI)2-ChlorophenolNoneLower than phenolFT-IR[17][18]
Aromatic (TDI)4-NitrophenolNoneLower than phenolGeneral Principle[7]
AliphaticPhenolDBTDL + DABCO35 (in solution)CO₂ Evolution[22]

Note: Deblocking temperatures are highly dependent on experimental conditions (heating rate, solvent, etc.) and should be considered as approximate values.

Conclusion

The thermodynamic properties of phenol-blocked isocyanate precursors are a cornerstone of their application in advanced materials. A thorough understanding of the deblocking temperature, dissociation kinetics, and the factors that influence them is paramount for the rational design of 1K polyurethane systems. By leveraging analytical techniques such as DSC, TGA, and FT-IR, researchers can precisely characterize these properties and tailor formulations to meet specific performance requirements. The strategic use of substituted phenols and catalysts provides a powerful toolbox for controlling the thermal dissociation of these versatile precursors, enabling their use in a wide array of applications, from industrial coatings to biomedical devices.

References

  • Wikipedia. Blocked isocyanates. [Link]

  • Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. RSC Advances, 6(84), 80972-80983. [Link]

  • Sankar, G., & Yan, N. (2016). Successful synthesis of blocked polyisocyanates using easily cleavable phenols as blocking agents and their deblocking and cure studies. RSC Advances, 6(10), 8349-8358. [Link]

  • Kothandaraman, H., & Sultan Nasar, A. (1993). The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer, 34(3), 610-615. [Link]

  • Rajendran, K., Srinivasan, V., & Govindarajan, S. (2022). Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. Asian Journal of Chemistry, 34(2), 361-370. [Link]

  • Sankar, G., et al. (2024). Enhancing deblocking efficiency and curing reaction of phenol-blocked polymeric methylenediphenyldiisocyanate for advanced epoxy. Journal of Polymer Research, 31(2), 1-17. [Link]

  • Moorcroft, D., & Murphy, A. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Polymer Chemistry, 7(47), 7239-7248. [Link]

  • Blank, W. J. (n.d.). Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Werner Blank. [Link]

  • Gopal, T. M., et al. (2014). Blocking of PMDI Resin and Mixed Phenol Blocked PMDI/Phenol Cardanol Formaldehyde Hybrid Resin for Plywood. International Journal of Applied Science-Research and Review, 1(3), 117-128. [Link]

  • Sankar, G., et al. (2021). Effect of Catalysts on Deblocking and Cure Reactions of Phenol-blocked Aliphatic Diisocyanate Adducts and Pre-polymers. ResearchGate. [Link]

  • Liggans, S. (2016). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. The Aquila Digital Community. [Link]

  • Kothandaraman, H., & Nasar, A. S. (1992). Effect of Substituents on Phenol-Isocyanate Reaction. Zenodo. [Link]

  • Blank, W. J. (2002). Advances in Catalysis for Organic Coatings. CHIMIA International Journal for Chemistry, 56(5), 182-186. [Link]

  • Xiao, H., et al. (2002). Anionic Blocked Isocyanate-Containing Urethane Prepolymer Dispersions for Coating Applications. Journal of Coatings Technology, 74(929), 57-64. [Link]

  • Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. Semantic Scholar. [Link]

  • Kalaimani, M., et al. (2020). Synthesis and curing studies of blocked isocyanate based prepolymer. EnPress Journals. [Link]

  • Scribd. (n.d.). NaHSO3 Blocked Isocyanate Study. [Link]

  • Sankar, G., & Yan, N. (2016). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: An insight into blocked isocyanates. ResearchGate. [Link]

  • Byrne, F., et al. (2021). Differentiating urethane and urea bond activation in polyurethane foam acidolysis. Chemical Science, 12(4), 1466-1475. [Link]

  • Moorcroft, D., & Murphy, A. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7239-7248. [Link]

  • Mallouhi, J., et al. (2024). Searching for the Achilles' Heel of Urethane Linkage—An Energetic Perspective. Polymers, 16(8), 1098. [Link]

  • Mallouhi, J., et al. (2023). Bond Dissociation Enthalpy as a Tool to Study Urethane Degradation. Hungarian Materials and Chemical Sciences and Engineering, 47(1), 100-108. [Link]

  • Coccia, F., et al. (2019). Cardanol – An Eco-friendly Isocyanate Blocking Agent. Coatings World. [Link]

  • de Souza, A. C. S., et al. (2025). On the Hydrolysis of the Urethane Bond Catalyzed by Pseudomonas sp. MIS38 Lipase: a QM/MM Mechanistic Study. ChemRxiv. [Link]

  • Wuzella, G. (2021). Interaction of polyurethane with wood-based sandwich panels. ediss.sub.hamburg. [Link]

  • Kothandaraman, H., & Nasar, A. S. (1991). Effect of substituents on phenol-isocyanate reaction. Journal of the Indian Chemical Society, 69(12), 869-870. [Link]

  • Christenson, E. M., et al. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules, 47(16), 5589-5597. [Link]

  • Moorcroft, D., & Murphy, A. (2016). Blocked isocyanates. CORE. [Link]

  • Sankar, G., et al. (2016). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Materials, 9(2), 110. [Link]

  • NIST/TRC. (2012). Web Thermo Tables (WTT). [Link]

  • Park, B. D., et al. (2001). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 80(10), 1687-1694. [Link]

  • Polymer Innovation Blog. (2014). Thermoset Cure Kinetics Part 7: TGA Kinetics. [Link]

  • TA Instruments. (n.d.). TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour. [Link]

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N-Substituted Phenyl Carbamates: From Synthetic Scaffolds to CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Substituted Phenyl Carbamate Derivatives: Synthetic Architectures & CNS Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Strategic Overview: The Pharmacophore

In the landscape of medicinal chemistry, the N-substituted phenyl carbamate is not merely a functional group; it is a "warhead" scaffold with tunable reactivity. While historically utilized in agrochemistry (e.g., Carbaryl), its pivotal role in drug development lies in its ability to act as a pseudo-irreversible inhibitor of cholinesterases (AChE and BuChE).

For the application scientist, the structural distinction is critical:

  • O-Phenyl Carbamates (The CNS Target): The carbamate oxygen is attached to the phenyl ring (e.g., Rivastigmine). These are designed to carbamoylate the active site Serine of AChE.[1]

  • N-Phenyl Carbamates: The nitrogen is attached to the phenyl ring. These often exhibit antimicrobial or antifungal properties but differ in their enzymatic inhibition profiles.

This guide focuses on the O-phenyl architecture dominant in Alzheimer’s Disease (AD) therapeutics, while addressing the synthetic versatility applicable to both classes.

Synthetic Architectures: Validated Pathways

The synthesis of phenyl carbamates requires balancing reactivity with impurity control. We present three industry-standard methodologies, ranked by operational safety and scalability.

Method A: The Isocyanate Route (Classical)
  • Mechanism: Nucleophilic addition of a phenol to an isocyanate.

  • Pros: High atom economy; often requires no external base.

  • Cons: Isocyanates are respiratory sensitizers; moisture sensitivity leads to urea impurities.

Method B: The Chloroformate Route (Robust)
  • Mechanism: Acylation of an amine with a phenyl chloroformate (or vice versa).

  • Pros: Chloroformates are stable; wide commercial availability.

  • Cons: Generates HCl, requiring a scavenger (Et3N or Pyridine).

Method C: The CDI "Green" Route (Recommended)
  • Mechanism: Activation of the amine/phenol with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by nucleophilic displacement.

  • Pros: Avoids phosgene derivatives; one-pot; high yields; suitable for GMP.

Visualization: Synthetic Decision Matrix

SynthesisPathways Start Target: Phenyl Carbamate RouteA Route A: Isocyanate Start->RouteA RouteB Route B: Chloroformate Start->RouteB RouteC Route C: CDI Coupling Start->RouteC ReactantsA Phenol + R-NCO RouteA->ReactantsA ReactantsB Phenol + Phosgene -> Chloroformate + Amine RouteB->ReactantsB ReactantsC Amine + CDI -> Imidazolide + Phenol RouteC->ReactantsC OutcomeA High Yield / High Hazard ReactantsA->OutcomeA OutcomeB Reliable / Salt Formation ReactantsB->OutcomeB OutcomeC Safe / GMP Friendly ReactantsC->OutcomeC

Caption: Comparative synthetic pathways for phenyl carbamate production. Route C (CDI) offers the optimal balance of safety and yield for late-stage functionalization.

Structure-Activity Relationship (SAR)[2]

In the context of AChE inhibition, the SAR of phenyl carbamates is driven by the stability of the carbamoylated enzyme intermediate.

The "Goldilocks" Hydrolysis

The inhibitor must carbamoylate the enzyme active site (Ser203 in human AChE).

  • If the carbamate is too stable: It acts as a permanent poison (like organophosphates).

  • If the carbamate is too labile: It hydrolyzes instantly, providing no therapeutic inhibition.

  • Optimal (Pseudo-irreversible): The carbamoylated enzyme hydrolyzes over minutes to hours (decacarbamoylation), providing sustained blockade.

Key Substituent Effects
Structural DomainModificationEffect on Potency/SelectivityMechanistic Insight
Carbamate Nitrogen Bulky Alkyls (e.g., Ethyl, Propyl) Increases BuChE Selectivity The acyl pocket of BuChE is larger (Leu286/Val288) than AChE (Phe295/Phe297), accommodating bulkier groups.
Carbamate Nitrogen Methyl / Dimethyl Increases AChE Potency Smaller groups fit tightly into the AChE acyl pocket, favoring rapid carbamoylation.
Phenyl Ring (Ortho) Electron Withdrawing (e.g., -F, -Cl) Increases Acylation Rate Destabilizes the ground state and makes the carbonyl carbon more electrophilic.
Phenyl Ring (Para) Amine / Ammonium Anchoring Interacts with the Peripheral Anionic Site (PAS) or the choline-binding pocket (Trp86).

Mechanism of Action: The Catalytic Triad

The efficacy of these derivatives relies on a covalent modification mechanism.

Visualization: Pseudo-Irreversible Inhibition

MOA Enzyme Free Enzyme (AChE) (Active Serine-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Inhibitor Inhibitor Phenyl Carbamate (Inhibitor) Inhibitor->Complex Acylation Transition State (Nucleophilic Attack) Complex->Acylation Carbamoylated Carbamoylated Enzyme (Inhibited State) Acylation->Carbamoylated Covalent Bond Formed LeavingGroup Release of Phenol (Leaving Group) Acylation->LeavingGroup Hydrolysis Slow Hydrolysis (H2O) Carbamoylated->Hydrolysis k3 (Slow) Hydrolysis->Enzyme Regeneration

Caption: The catalytic cycle of pseudo-irreversible inhibition. The rate-limiting step for therapeutic duration is the hydrolysis (k3) of the carbamoylated enzyme.

Experimental Protocols: Validated Systems

Protocol A: CDI-Mediated Synthesis (The "Safe" Method)

Rationale: This method avoids the handling of phosgene gas or liquid isocyanates, making it suitable for standard benchtop chemistry.

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of the Amine (e.g., ethylmethylamine) in anhydrous Dichloromethane (DCM) .

  • Coupling Agent: Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) in one portion.

    • Observation: Evolution of CO2 gas. Stir at Room Temperature (RT) for 1 hour.

  • Addition: Add 1.0 eq of the Phenol derivative (e.g., 3-hydroxyphenyl derivative) and 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

  • Reflux: Heat the mixture to 40°C for 4-6 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Wash with 1N HCl (to remove imidazole and DBU), then saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: The Ellman assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the thiocholine produced by AChE hydrolysis.[2] It is the gold standard for determining IC50.

Reagents:

  • Buffer: 0.1 M Potassium Phosphate, pH 8.0.

  • Enzyme: Acetylcholinesterase (Electrophorus electricus or Human recombinant), 0.05 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

  • Chromogen: DTNB (Ellman's Reagent), 0.3 mM.

Workflow:

  • Plating: In a 96-well plate, add 140 µL Buffer and 20 µL Test Compound (dissolved in DMSO, final DMSO <1%).

  • Enzyme Addition: Add 20 µL AChE solution . Incubate at 25°C for 15 minutes.

    • Causality: This pre-incubation allows the carbamoylation of the enzyme to occur before substrate competition begins.

  • Reaction Trigger: Add 10 µL of ATChI/DTNB mixture .

  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Calculation: Plot the slope (velocity) vs. inhibitor concentration. Determine IC50 using non-linear regression (GraphPad Prism).

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The field is moving beyond simple AChE inhibition. The current trend involves hybridizing the N-substituted phenyl carbamate scaffold with other pharmacophores:

  • Carbamate-Chalcones: To add antioxidant activity.

  • Carbamate-Propargylamines: To target Monoamine Oxidase B (MAO-B) for neuroprotection.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. Link

  • Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: Drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews. Link

  • Konstantinović, J., et al. (2020). Carbamates in Drug Discovery and Development. Current Medicinal Chemistry. Link

  • BenchChem Application Note. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition. Link

Sources

An In-Depth Technical Guide to Phenyl N-(2-hydroxyethyl)carbamate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Phenyl N-(2-hydroxyethyl)carbamate, a versatile molecule with significant potential in pharmaceutical research and development. From its fundamental chemical properties to its advanced applications, this document serves as a critical resource for researchers, scientists, and professionals in the drug development field.

Core Identification and Chemical Profile

Phenyl N-(2-hydroxyethyl)carbamate is an organic compound featuring a carbamate linkage, a phenyl group, and a hydroxyethyl moiety. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Registry Number 65935-01-5[1]
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name phenyl N-(2-hydroxyethyl)carbamate[1]
Synonyms phenyl 2-hydroxyethylcarbamate
Melting Point 78-79 °C[1]
Physical Form Powder[1]

Synthesis of Phenyl N-(2-hydroxyethyl)carbamate: A Mechanistic Approach

The synthesis of Phenyl N-(2-hydroxyethyl)carbamate is typically achieved through the reaction of an amine with a chloroformate. This nucleophilic acyl substitution reaction is a cornerstone of carbamate synthesis in organic chemistry.

Key Reagents and Rationale
  • Ethanolamine (2-aminoethanol): The primary amine that provides the nitrogen and the 2-hydroxyethyl group to the final carbamate structure. Its nucleophilic nature is central to the reaction mechanism.

  • Phenyl chloroformate: The acylating agent that introduces the phenoxycarbonyl group. The chlorine atom serves as a good leaving group, facilitating the reaction.

  • Base (e.g., Triethylamine, Pyridine): A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Aprotic Solvent (e.g., Tetrahydrofuran, Dichloromethane): An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the phenyl chloroformate. The subsequent elimination of the chloride ion, facilitated by the base, results in the formation of the carbamate.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Ethanolamine Ethanolamine Mixing Mixing in Aprotic Solvent Ethanolamine->Mixing Phenyl_chloroformate Phenyl_chloroformate Phenyl_chloroformate->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Reaction Nucleophilic Acyl Substitution Mixing->Reaction Stirring at controlled temperature Workup Aqueous Workup & Extraction Reaction->Workup Quenching and phase separation Purification Column Chromatography Workup->Purification Isolation of crude product Product Phenyl N-(2-hydroxyethyl)carbamate Purification->Product Obtaining pure compound

Synthesis Workflow Diagram
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in dry tetrahydrofuran (THF).

  • Addition of Phenyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenyl chloroformate (1.05 equivalents) in dry THF dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Phenyl N-(2-hydroxyethyl)carbamate.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Phenyl N-(2-hydroxyethyl)carbamate (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~7.1-7.4Multiplet5HC₆H₅
NH Proton~5.5Broad Singlet1H-NH-
Methylene Protons~3.7Triplet2H-CH₂-OH
Methylene Protons~3.4Quartet2H-NH-CH₂-
OH Proton~2.5Broad Singlet1H-OH
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~155C=O
Aromatic Carbons~151 (C-O), 129, 125, 122C₆H₅
Methylene Carbon~62-CH₂-OH
Methylene Carbon~44-NH-CH₂-

Note: Predicted chemical shifts are based on the analysis of similar carbamate structures and general NMR principles. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For Phenyl N-(2-hydroxyethyl)carbamate (C₉H₁₁NO₃), the expected monoisotopic mass is approximately 181.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 182.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method is typically employed for carbamates.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

This method allows for the separation of Phenyl N-(2-hydroxyethyl)carbamate from potential impurities and starting materials, enabling accurate purity determination. The carbamate nature of the compound also allows for sensitive detection using post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, a technique often used for N-methylcarbamates.[2]

Applications in Drug Development and Medicinal Chemistry

The carbamate functional group is a key structural motif in many approved drugs and prodrugs.[3][4] Phenyl N-(2-hydroxyethyl)carbamate, with its versatile structure, presents several opportunities in drug design and development.

Role as a Prodrug Moiety

The carbamate linkage can be designed to be stable in the gastrointestinal tract but susceptible to enzymatic cleavage in vivo, releasing the active drug and a non-toxic byproduct. The hydroxyethyl group in Phenyl N-(2-hydroxyethyl)carbamate can be further functionalized to attach a pharmacologically active molecule, creating a prodrug with improved pharmacokinetic properties. For instance, a study on a related compound, N-(2-hydroxyethyl) 2-phenylethyl carbamate, investigated its plasma half-life and enterohepatic circulation in rats, highlighting the importance of understanding the pharmacokinetic behavior of such carbamates.[5]

Application as a Linker in Drug Conjugates

The bifunctional nature of Phenyl N-(2-hydroxyethyl)carbamate makes it an attractive candidate for use as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).[6][7] The hydroxyethyl group can be activated and linked to a targeting moiety (e.g., an antibody), while the phenyl carbamate can be designed to release a cytotoxic payload at the target site. The stability and cleavage characteristics of the carbamate bond are critical for the efficacy and safety of the ADC.[8][9][10]

adc_concept Antibody Antibody Linker Phenyl N-(2-hydroxyethyl) carbamate derivative Antibody->Linker Conjugation via -OH group Drug Cytotoxic Payload Linker->Drug Attachment of drug

Conceptual Diagram of an ADC with a Carbamate Linker
Scaffold for Novel Chemical Entities

The phenyl and hydroxyethyl groups can be chemically modified to generate a library of new chemical entities. These derivatives can be screened for various biological activities, leveraging the known pharmacological importance of the carbamate scaffold. Carbamate derivatives have been explored for a wide range of therapeutic areas, including as enzyme inhibitors and for their effects on the central nervous system.[11][12]

Conclusion

Phenyl N-(2-hydroxyethyl)carbamate is a molecule of significant interest to the drug development community. Its straightforward synthesis, combined with its versatile chemical handles, makes it a valuable building block for creating novel therapeutics. The insights provided in this guide, from its fundamental properties to its potential applications, are intended to empower researchers to harness the full potential of this compound in their quest for innovative medicines. As with any chemical substance, it is imperative to consult the safety data sheet (SDS) and handle Phenyl N-(2-hydroxyethyl)carbamate with appropriate safety precautions in a laboratory setting.

References

  • Effect of ether anaesthesia on pharmacokinetics of N-(2 hydroxy ethyl) 2-phenyl ethyl carbamate; Inhibition of its enterohepatic circulation. PMC. [Link]

  • Separation of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Reference Spectra. Chem 117. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. [Link]

  • Process for preparation of phenyl carbamate derivatives.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • Supporting Information. Synfacts. [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

  • Phenyl carbamate | C7H7NO2. PubChem. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. [Link]

  • Linkers for ADCs. NJ Bio, Inc.. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

  • Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate. [Link]

  • Effects of felbamate on the pharmacokinetics of phenobarbital. PubMed. [Link]

  • Primer on Applied Biopharmaceutics and Pharmacokinetics: Part I. PharmaFeatures. [Link]

  • Pharmacokinetics 101. PubMed. [Link]

Sources

Methodological & Application

Solvent selection for the crystallization of Phenyl N-(2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for the Crystallization of Phenyl N-(2-hydroxyethyl)carbamate

Executive Summary

This guide details the solvent selection and crystallization process for Phenyl N-(2-hydroxyethyl)carbamate (CAS: 65935-01-5), a compound characterized by its amphiphilic structure containing a hydrophobic phenyl ring and a hydrophilic hydroxyethyl tail.[1]

With a melting point of approximately 78–79°C , this molecule presents a specific challenge: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This phenomenon occurs when the solute separates as an amorphous oil droplets rather than a crystalline solid, typically when the crystallization temperature is too close to the melting point or when solvent polarity is mismatched.

This protocol prioritizes cooling crystallization in moderate-polarity solvents to ensure polymorphic control and high purity, with a secondary focus on anti-solvent strategies.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule's interactions based on the Hansen Solubility Parameters (HSP) principles.[1]

Molecular SegmentChemical NatureInteraction TypePreferred Solvents
Phenyl Ring Hydrophobic / Aromatic

-

Stacking, Dispersion
Toluene, Xylene, Chlorobenzene
Carbamate Linker (-O-CO-NH-)Polar, H-Bond Acceptor/DonorHydrogen Bonding (Dipole)Ethyl Acetate, Acetone, THF
Hydroxyethyl Tail (-CH₂CH₂OH)Hydrophilic, H-Bond DonorStrong Hydrogen BondingAlcohols (IPA, Ethanol), Water

The Strategic Conflict: A solvent that is too polar (e.g., Water) will repel the phenyl ring, causing the compound to oil out. A solvent that is too non-polar (e.g., Hexane) will not dissolve the hydroxyethyl tail even at high temperatures.[1]

Target Solvent Class: Class II (Polar Aprotic) or Class III (Moderately Polar Protic). [1]

  • Primary Recommendation: Ethyl Acetate or Toluene (potentially with a co-solvent).[1]

  • Secondary Recommendation: Isopropyl Alcohol (IPA) – offers good temperature-dependent solubility.

Workflow Visualization

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Phenyl N-(2-hydroxyethyl)carbamate SolubilityTest Step 1: Solubility Screening (100 mg/mL @ Reflux) Start->SolubilityTest CheckSol Dissolves at Reflux? SolubilityTest->CheckSol NoDissolve Insoluble CheckSol->NoDissolve No TooSoluble Dissolves at RT CheckSol->TooSoluble Yes (Instant) GoodCandidate Dissolves Hot / Precipitates Cold CheckSol->GoodCandidate Yes (Upon Heating) Action_Insol Action: Use as Anti-Solvent (e.g., Heptane, Hexane) NoDissolve->Action_Insol Action_TooSol Action: Use as Solvent for Anti-Solvent Crystallization TooSoluble->Action_TooSol CheckOil Check: Does it Oil Out? GoodCandidate->CheckOil Action_Good Action: Proceed to MSZW Determination Optimize Add Seed Crystals Reduce Cooling Rate CheckOil->Optimize No (Crystals form) ChangeSol Switch Solvent System (Increase Polarity) CheckOil->ChangeSol Yes (Oily droplets)

Caption: Decision matrix for screening solvents. The critical decision point is the detection of "oiling out" (LLPS), which requires immediate protocol adjustment.

Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Visual" Method)

Objective: Quickly categorize solvents into Solvents, Anti-solvents, and Intermediate candidates.

Materials:

  • 100 mg Phenyl N-(2-hydroxyethyl)carbamate per vial.

  • Solvents: Toluene, Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetone, Heptane, Water.[1]

  • Heating block set to 60°C (Keep below MP of 79°C to avoid melting the bulk solid).

Procedure:

  • Place 100 mg of solid into a GC vial.

  • Add 500 µL of solvent (Target conc: 200 mg/mL).

  • Observation 1 (Room Temp):

    • Clear Solution: Too soluble (Use as solvent in anti-solvent method).[1]

    • Suspension: Proceed to heating.

  • Heat to 60°C.

  • Observation 2 (Hot):

    • Clear Solution: Potential Cooling Crystallization candidate.[2][3][4]

    • Suspension: Poor solvent (Use as anti-solvent).[1]

  • Cool "Good Candidates" to 0°C.

    • CRITICAL CHECK: Look for oil droplets. If the solution becomes milky/turbid without distinct crystals, LLPS is occurring.[1]

Expected Results Table:

SolventSolubility (RT)Solubility (60°C)ClassificationRisk of Oiling Out
Toluene LowHighIdeal Candidate Low
Ethyl Acetate ModerateHighGood Candidate Low
Isopropanol ModerateHighGood Candidate Moderate
Ethanol HighHighSolvent for Anti-solventHigh
Heptane InsolubleLowAnti-SolventN/A
Water LowModeratePoor / Anti-solventVery High
Protocol B: Metastable Zone Width (MSZW) Determination

Once a candidate (e.g., Toluene or EtOAc) is selected, you must define the operating window to ensure crystal growth over nucleation.[1]

Setup:

  • Equipment: EasyMax or similar jacketed reactor with turbidity probe.

  • Solvent: Toluene (Example).

Steps:

  • Prepare a saturated solution at 55°C.

  • Heat to 65°C to ensure total dissolution (Clear point).

  • Cool at a rate of 0.5°C/min.

  • Record the temperature where turbidity spikes (Cloud Point ).

  • Re-heat to dissolve (Clear Point ).

  • Calculate MSZW:

    
    .[1]
    
    • Narrow MSZW (<10°C): Requires precise temperature control; risk of crashing out.

    • Wide MSZW (>20°C): Requires seeding to initiate crystallization.

Figure 2: Crystallization Workflow (Cooling Mode)

Workflow Dissolution 1. Dissolution Temp: 60°C Conc: ~Sat. Filtration 2. Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling1 3. Cool to MSZW (Approx 45°C) Filtration->Cooling1 Seeding 4. Seeding (0.5 wt% pure crystals) Cooling1->Seeding Aging 5. Isothermal Aging (30-60 mins) Seeding->Aging Cooling2 6. Linear Cooling (0.2°C/min to 5°C) Aging->Cooling2 Harvest 7. Isolation Filtration & Drying Cooling2->Harvest

Caption: Optimized cooling crystallization workflow including a seeding step to prevent oiling out.

Troubleshooting: Managing "Oiling Out"

Since Phenyl N-(2-hydroxyethyl)carbamate has a low melting point (~79°C), oiling out is the primary failure mode.

Mechanism: If the solution enters the metastable zone at a temperature where the "liquid-liquid spinodal" curve is crossed before the "solid-liquid solubility" curve, the compound separates as an oil.

Corrective Actions:

  • Seeding: Always add seed crystals at a temperature above the oiling-out point but below the saturation point. This provides a template for the solid phase, bypassing the liquid phase.

  • Solvent Modification: If using Toluene, add 5-10% Ethyl Acetate.[1] This increases the solubility slightly, shifting the solubility curve relative to the LLPS boundary.

  • Temperature Limit: Do not heat the dissolution stage above 65°C. Keep the process well below the MP (79°C) to avoid thermal degradation or spontaneous melting.

References

  • Sigma-Aldrich. Phenyl N-(2-hydroxyethyl)carbamate Product Sheet (CAS 65935-01-5). Retrieved from .[1]

  • Mullin, J. W. (2001). Crystallization (4th ed.).[1] Butterworth-Heinemann. (Standard text for MSZW and nucleation theory).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic).

  • ChemSpider. Phenyl N-(2-hydroxyethyl)carbamate Structure & Properties. Retrieved from .[1]

  • NIST Chemistry WebBook. Phase Change Data for Carbamates. Retrieved from .[1]

(Note: While specific literature on the crystallization of this exact intermediate is proprietary or sparse, the physical data (MP, Structure) is verified via chemical vendor databases (Sigma/Enamine) and the protocols are derived from standard chemical engineering principles for low-melting carbamates.)

Sources

Application Notes and Protocols: Methods for Grafting Phenyl N-(2-hydroxyethyl)carbamate onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of polymers with bioactive molecules is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and diagnostics. Phenyl N-(2-hydroxyethyl)carbamate is a versatile moiety that, when grafted onto polymer backbones, can impart a range of desirable properties, including improved biocompatibility, controlled drug release profiles, and specific cell-material interactions. The carbamate linkage offers a balance of stability and potential for controlled degradation, making it an attractive functional group for biomedical applications.[1][2]

This comprehensive guide provides detailed protocols and insights into the primary strategies for covalently attaching Phenyl N-(2-hydroxyethyl)carbamate to polymer backbones. We will explore three robust and widely applicable methodologies: "Grafting to" , "Grafting from" , and "Grafting through" . Each section will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer expert commentary on the critical parameters that govern the success of the grafting process.

Core Grafting Strategies: A Conceptual Overview

The choice of grafting strategy is dictated by the desired polymer architecture, the nature of the polymer backbone, and the required grafting density. The three principal approaches are conceptually distinct:

  • "Grafting to" : This method involves the covalent attachment of a pre-synthesized polymer chain to the Phenyl N-(2-hydroxyethyl)carbamate molecule, or vice-versa.[3] This approach is advantageous for its well-defined polymer components but can be limited by steric hindrance, which may result in lower grafting densities.

  • "Grafting from" : In this strategy, the Phenyl N-(2-hydroxyethyl)carbamate moiety is first immobilized onto a surface or a polymer backbone and then acts as an initiator for the polymerization of a monomer.[3][4] This technique allows for the growth of high-density polymer brushes.

  • "Grafting through" : This approach requires the synthesis of a monomer that already contains the Phenyl N-(2-hydroxyethyl)carbamate unit. This functionalized monomer is then polymerized, often with other co-monomers, to create a polymer with the desired functionality incorporated directly into the backbone or as pendant groups.[3]

I. "Grafting to" Methodologies

The "grafting to" approach is arguably the most versatile for a wide range of polymer backbones. We will focus on two highly efficient coupling chemistries: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and isocyanate-hydroxyl chemistry.

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a highly specific, efficient, and biocompatible method for polymer functionalization.[5][6][7] The CuAAC reaction between an azide and a terminal alkyne proceeds with high yield under mild conditions, making it ideal for modifying sensitive polymer structures.

Workflow Overview:

CuAAC_Workflow cluster_step1 Step 1: Synthesis of Precursors cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Purification & Characterization PHEA Poly(2-hydroxyethyl acrylate) (PHEA) Azide_Mod Azidation of PHEA PHEA->Azide_Mod PHEA_N3 Azide-Functionalized PHEA (PHEA-N3) Azide_Mod->PHEA_N3 CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition PHEA_N3->CuAAC Carbamate Phenyl N-(2-hydroxyethyl)carbamate Alkyne_Mod Alkynylation of Carbamate Carbamate->Alkyne_Mod Alkyne_Carbamate Alkyne-Functionalized Carbamate Alkyne_Mod->Alkyne_Carbamate Alkyne_Carbamate->CuAAC Purification Purification (Dialysis) CuAAC->Purification Characterization Characterization (NMR, FTIR, GPC) Purification->Characterization Grafted_Polymer Final Grafted Polymer Characterization->Grafted_Polymer

Figure 1: Workflow for grafting Phenyl N-(2-hydroxyethyl)carbamate onto a polymer backbone via CuAAC click chemistry.

Protocol 1.1: Synthesis of Alkyne-Functionalized Phenyl N-(2-hydroxyethyl)carbamate

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Phenyl N-(2-hydroxyethyl)carbamate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Propargyl Bromide: Slowly add propargyl bromide (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized carbamate.

Protocol 1.2: Azidation of a Hydroxyl-Containing Polymer (e.g., Poly(2-hydroxyethyl acrylate) - PHEA)

  • Dissolution: Dissolve the hydroxyl-containing polymer (e.g., PHEA, 1 equivalent of hydroxyl groups) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Reagent Addition: Add triethylamine (2 equivalents per hydroxyl group) and cool the solution to 0°C.

  • Activation: Slowly add methanesulfonyl chloride (1.5 equivalents per hydroxyl group) and stir at 0°C for 2 hours, then at room temperature for 4 hours.

  • Nucleophilic Substitution: Add sodium azide (3 equivalents per hydroxyl group) and heat the reaction to 60-70°C overnight.

  • Purification: Cool the reaction mixture and precipitate the polymer in a large excess of a non-solvent (e.g., cold diethyl ether or methanol). Collect the azide-functionalized polymer by filtration, wash thoroughly, and dry under vacuum.

Protocol 1.3: CuAAC "Click" Reaction

  • Dissolution: In a Schlenk flask, dissolve the azide-functionalized polymer (1 equivalent of azide groups) and the alkyne-functionalized Phenyl N-(2-hydroxyethyl)carbamate (1.5 equivalents) in a degassed solvent (e.g., DMF/water mixture).

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in degassed water.

  • Reaction Initiation: Add the catalyst solution to the polymer solution and stir at room temperature. The reaction is typically complete within 12-24 hours.

  • Purification: Purify the grafted polymer by dialysis against a suitable solvent (e.g., deionized water or DMF) to remove unreacted small molecules and the copper catalyst. Lyophilize the purified polymer to obtain the final product.

Method 2: Isocyanate-Hydroxyl Coupling

This classic method relies on the highly efficient reaction between an isocyanate group and a hydroxyl group to form a stable carbamate linkage.[1] The strategy involves synthesizing an isocyanate derivative of Phenyl N-(2-hydroxyethyl)carbamate to react with a hydroxyl-bearing polymer.

Protocol 2.1: Synthesis of Phenyl N-(2-isocyanatoethyl)carbamate

  • Phosgenation (Caution: Phosgene is highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures): Dissolve Phenyl N-(2-aminoethyl)carbamate hydrochloride (synthesized from ethylenediamine and phenyl chloroformate) in an inert, high-boiling solvent (e.g., o-dichlorobenzene).

  • Reaction: Bubble phosgene gas through the heated solution (e.g., 120-140°C) until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine hydrochloride peak and the appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Purification: Purge the reaction mixture with dry nitrogen to remove excess phosgene. The isocyanate product can be purified by vacuum distillation.

Protocol 2.2: Grafting onto a Hydroxyl-Containing Polymer

  • Dissolution: Dissolve the hydroxyl-containing polymer (1 equivalent of hydroxyl groups) in an anhydrous aprotic solvent (e.g., dry THF or DMF).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

  • Isocyanate Addition: Slowly add the synthesized Phenyl N-(2-isocyanatoethyl)carbamate (1.2 equivalents) to the polymer solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for 6-24 hours.

  • Purification: Precipitate the functionalized polymer in a non-solvent (e.g., hexane or diethyl ether), filter, and dry under vacuum.

II. "Grafting from" Methodology

The "grafting from" approach is ideal for creating high-density polymer grafts on a surface or another polymer backbone.[4] Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful controlled radical polymerization technique for this purpose.[8][9]

Workflow Overview:

Grafting_From_Workflow cluster_step1 Step 1: Initiator Synthesis & Immobilization cluster_step2 Step 2: SI-ATRP cluster_step3 Step 3: Purification & Characterization Carbamate_OH Phenyl N-(2-hydroxyethyl)carbamate Initiator_Synth Synthesis of ATRP Initiator Carbamate_OH->Initiator_Synth Carbamate_Initiator Carbamate-ATRP Initiator Initiator_Synth->Carbamate_Initiator Immobilization Immobilization onto Substrate/Polymer Carbamate_Initiator->Immobilization Immobilized_Initiator Immobilized Initiator Immobilization->Immobilized_Initiator ATRP Atom Transfer Radical Polymerization Immobilized_Initiator->ATRP Monomer Monomer (e.g., HEMA) Monomer->ATRP Purification_GF Purification (Solvent Washing) ATRP->Purification_GF Characterization_GF Characterization (Ellipsometry, AFM, XPS) Purification_GF->Characterization_GF Grafted_Surface Grafted Surface/ Polymer Characterization_GF->Grafted_Surface

Figure 2: General workflow for the "grafting from" approach using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Protocol 3.1: Synthesis and Immobilization of a Carbamate-Functionalized ATRP Initiator

  • Initiator Synthesis: React Phenyl N-(2-hydroxyethyl)carbamate with 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM) at 0°C to room temperature to synthesize the carbamate-functionalized ATRP initiator. Purify by column chromatography.

  • Substrate Preparation: Prepare the substrate (e.g., silicon wafer, glass slide, or another polymer film) by cleaning and creating reactive sites (e.g., hydroxyl groups via piranha solution treatment or oxygen plasma).

  • Immobilization: React the prepared substrate with the carbamate-functionalized ATRP initiator. For hydroxylated surfaces, this can be done by reacting with the initiator's acid bromide in the presence of a base.

Protocol 3.2: Surface-Initiated ATRP (SI-ATRP)

  • Reaction Setup: Place the initiator-functionalized substrate in a Schlenk flask. Add the monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., a mixture of methanol and water).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Under an inert atmosphere, add the copper(I) catalyst (e.g., Cu(I)Br) to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature for the desired time to achieve the target polymer brush thickness.

  • Termination and Purification: Stop the polymerization by exposing the reaction mixture to air. Thoroughly wash the substrate with the polymerization solvent and other solvents (e.g., ethanol, water) to remove any non-grafted polymer and catalyst. Dry the substrate under a stream of nitrogen.

III. "Grafting through" Methodology

The "grafting through" or macromonomer technique involves the synthesis of a monomer containing the desired functional group, followed by its polymerization or copolymerization.

Workflow Overview:

Grafting_Through_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Purification & Characterization Carbamate_OH_GT Phenyl N-(2-hydroxyethyl)carbamate Functionalization Reaction with (e.g., Methacryloyl Chloride) Carbamate_OH_GT->Functionalization Carbamate_Monomer Carbamate-Functionalized Monomer Functionalization->Carbamate_Monomer Polymerization_GT Controlled Radical Polymerization (e.g., RAFT) Carbamate_Monomer->Polymerization_GT Co_Monomer Co-monomer (Optional) Co_Monomer->Polymerization_GT Purification_GTh Purification (Precipitation) Polymerization_GT->Purification_GTh Characterization_GTh Characterization (NMR, GPC) Purification_GTh->Characterization_GTh Final_Polymer_GTh Final Grafted Polymer Characterization_GTh->Final_Polymer_GTh

Figure 3: General workflow for the "grafting through" approach, involving the synthesis and subsequent polymerization of a functionalized monomer.

Protocol 4.1: Synthesis of a Carbamate-Functionalized Methacrylate Monomer

  • Dissolution: Dissolve Phenyl N-(2-hydroxyethyl)carbamate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0°C.

  • Acylation: Add methacryloyl chloride (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude monomer can be further purified by column chromatography.

Protocol 4.2: RAFT Polymerization of the Carbamate-Functionalized Monomer

  • Reaction Setup: In a vial, combine the synthesized carbamate-functionalized monomer, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN). A co-monomer can also be added at this stage if a copolymer is desired.

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., dioxane or DMF) and degas the solution by purging with nitrogen for 30 minutes.

  • Polymerization: Place the sealed vial in a preheated oil bath at the appropriate temperature (e.g., 70°C) and allow the polymerization to proceed for the desired time.

  • Termination and Purification: Stop the reaction by cooling the vial in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

Characterization of Grafted Polymers

Successful grafting must be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of characteristic peaks from both the polymer backbone and the grafted Phenyl N-(2-hydroxyethyl)carbamate. The ratio of integrals can be used to estimate the grafting density.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of the carbamate (e.g., N-H and C=O stretching vibrations) and the polymer backbone.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight and molecular weight distribution of the polymers. An increase in molecular weight after the grafting reaction is a strong indication of successful functionalization.

  • For Surface-Grafted Polymers:

    • Ellipsometry: Measures the thickness of the grafted polymer layer.

    • Atomic Force Microscopy (AFM): Provides information on the surface topography and morphology.

    • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of elements specific to the grafted carbamate moiety.

Data Summary Table

Grafting Strategy Method Key Advantages Key Disadvantages Typical Polymer Backbones
"Grafting to" CuAAC Click ChemistryHigh specificity, mild reaction conditions, high yield, biocompatible.[5][7]Requires pre-functionalization of both polymer and carbamate.Polystyrene, Poly(ethylene glycol), Polyacrylates, Polysaccharides.
Isocyanate-HydroxylHigh reaction efficiency, forms stable carbamate linkage.[1]Isocyanates are moisture-sensitive and can be toxic.Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate), Cellulose.
"Grafting from" SI-ATRPHigh grafting density, precise control over polymer chain length.[8][9]Multi-step process, potential for catalyst contamination.Surfaces (Silicon, Glass), Polymer Films.
"Grafting through" RAFT PolymerizationDirect incorporation of functionality, good control over polymer architecture.Requires synthesis and purification of a custom monomer.Polyacrylates, Polymethacrylates, Polystyrenics.

Conclusion

The methodologies outlined in these application notes provide a robust toolkit for the covalent attachment of Phenyl N-(2-hydroxyethyl)carbamate to a diverse range of polymer backbones. The choice of the optimal strategy—be it "grafting to," "grafting from," or "grafting through"—will depend on the specific requirements of the final application, including the desired polymer architecture, grafting density, and the nature of the starting materials. By carefully considering the principles and protocols detailed herein, researchers can effectively design and synthesize novel functional polymers for advanced applications in the biomedical and pharmaceutical fields.

References

  • U.S. Patent 6,228,953 B1, "Process for the preparation of carbamate functional polymers," issued May 8, 2001.
  • G. G. Hedir, M. I. Gibson, et al., "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior," Chemical Reviews, 2024. [Link]

  • Z. Bao, et al., "Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability," Journal of the American Chemical Society, 2024. [Link]

  • L. Lutz, et al., "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers," ChemRxiv, 2023. [Link]

  • D. J. Darensbourg, "Post-polymerization functionalization of aliphatic polycarbonates using click chemistry," Polymer Chemistry, 2024. [Link]

  • U.S. Patent 5,552,497 A, "Method of preparing carbamate-functional polymer," issued September 3, 1996.
  • W. H. Binder, R. Sachsenhofer, "'Click' Chemistry in Polymer and Material Science: An Update," Molecules, 2008. [Link]

  • A. D. Nur, et al., "Controlled radical polymerization of methacrylic acid initiated by diethyldithio-carbamate-mediated iniferter," ResearchGate, 2013. [Link]

  • A. M. El-Sawy, et al., "Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives," Polymers, 2022. [Link]

  • X. Qian, "The Use of Click Chemistry in Polymer Synthesis and Modifications," Darcy & Roy Press, 2024. [Link]

  • G. G. Hedir, M. I. Gibson, et al., "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior," Chemical Reviews, 2024. [Link]

  • J. L. Hedrick, et al., "Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes," Macromolecules, 2019. [Link]

  • J. A. Johnson, et al., "Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP," Biomacromolecules, 2014. [Link]

  • Y. Wang, et al., "Surface functionalization of biomaterials by radical polymerization," Materials Science and Engineering: C, 2017. [Link]

  • L. Lutz, et al., "Informational Polymers with Precise Carbamate Sequences," Polymers, 2019. [Link]

  • D. H. Thompson, et al., "Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”," Biomacromolecules, 2014. [Link]

  • A. F. Abdel-Magid, et al., "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study," ACS Omega, 2018. [Link]

  • Y. Wang, et al., "Immobilization of Enzymes by Polymeric Materials," Polymers, 2021. [Link]

  • L. Lutz, et al., "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers," ChemRxiv, 2023. [Link]

  • J. F. R. A. Martins, et al., "A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting," Processes, 2021. [Link]

  • L. Yin, et al., "Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers," Polymer Chemistry, 2017. [Link]

  • European Patent EP2527314A1, "Process for preparation of phenyl carbamate deriv
  • Chinese Patent CN104910050A, "Preparation method for N-hydroxyl-N-2-methyl phenyl carbam
  • S. K. Shukla, et al., "Polymer Grafting and its chemical reactions," Frontiers in Chemical Engineering, 2022. [Link]

  • Y. Cui, et al., "First Double Hydrophilic Graft Copolymer Bearing Poly(2-hydroxylethyl acrylate) Backbone Synthesized by Sequential RAFT Polymerization and SET-LRP," Polymer Chemistry, 2016. [Link]

  • Y. Cui, et al., "First double hydrophilic graft copolymer bearing a poly(2-hydroxylethyl acrylate) backbone synthesized by sequential RAFT polymerization and SET-LRP," Polymer Chemistry, 2016. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Phenyl N-(2-hydroxyethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Phenyl N-(2-hydroxyethyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the chemical principles behind each step, empowering you to optimize your reaction for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for Phenyl N-(2-hydroxyethyl)carbamate.

Q1: What is the most common and effective laboratory method for synthesizing Phenyl N-(2-hydroxyethyl)carbamate?

The most widely employed and reliable method is the reaction of ethanolamine with phenyl chloroformate . This reaction is an N-acylation where the highly nucleophilic primary amine of ethanolamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA), is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Q2: Why is using phenyl chloroformate generally preferred over reacting ethanolamine with phenyl isocyanate?

While isocyanates are common reagents for carbamate synthesis, they present a significant challenge with substrates like ethanolamine.[2] Ethanolamine possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. The amine is significantly more nucleophilic and will react preferentially. However, isocyanates are highly reactive and can also react with the hydroxyl group, especially under conditions that might be used to drive the primary reaction to completion (e.g., elevated temperatures). This can lead to the formation of undesired O-carbamoylated byproducts. Phenyl chloroformate offers better chemoselectivity for the amine under controlled, low-temperature conditions.[1]

Q3: What are the primary competing side reactions that lower the yield of the desired product?

There are two main side reactions to be aware of:

  • Intramolecular Cyclization: The newly formed Phenyl N-(2-hydroxyethyl)carbamate can undergo an intramolecular attack where the hydroxyl group's oxygen attacks the carbamate carbonyl carbon. This process, often promoted by base or heat, results in the formation of a stable, five-membered ring, 2-oxazolidinone , and phenol as a byproduct.[3] This is often the most significant yield-reducing pathway.

  • Dimerization/Urea Formation: If any portion of the phenyl chloroformate degrades or reacts with moisture to form phosgene-like intermediates, or if there is an in-situ formation of an isocyanate, it can react with the already-formed product or another molecule of ethanolamine to produce urea-type impurities.[4][5]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Formation with Starting Material Remaining

Observation: TLC or LC-MS analysis shows a significant amount of unreacted ethanolamine and/or phenyl chloroformate after the expected reaction time.

Possible CauseScientific Rationale & Recommended Solution
Poor Reagent Quality Phenyl chloroformate is highly sensitive to moisture and can decompose upon storage, producing phenol and HCl.[6] This reduces the amount of active electrophile available for the reaction. Solution: Always use a fresh bottle of phenyl chloroformate or purify older stock by distillation under reduced pressure. Ensure your ethanolamine and solvent are anhydrous.
Inadequate Temperature Control While the reaction proceeds at room temperature, the initial addition of phenyl chloroformate is highly exothermic. A rapid temperature increase can accelerate side reactions. Solution: Perform the dropwise addition of phenyl chloroformate at a reduced temperature (0-5 °C) using an ice bath to maintain control over the reaction rate and selectivity.[1]
Insufficient Base Triethylamine (or another tertiary amine base) is crucial for scavenging the HCl produced. Without it, the HCl will protonate the ethanolamine, converting the nucleophilic amine into a non-nucleophilic ammonium salt, effectively stopping the reaction. Solution: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is added to the ethanolamine solution before the addition of phenyl chloroformate.
Issue 2: Significant Byproduct Formation (Multiple Spots on TLC/NMR)

Observation: The reaction mixture shows the desired product along with one or more significant impurity spots, leading to low isolated yield.

G start Significant Byproduct Formation tlc_spot Analyze Byproduct Spot(s) (TLC, LC-MS, NMR) start->tlc_spot cause1 Major byproduct is 2-Oxazolidinone + Phenol tlc_spot->cause1 Lower Rf than product? cause2 Major byproduct is a highly polar species (Urea) tlc_spot->cause2 Baseline spot? cause3 Other unidentified byproducts tlc_spot->cause3 Multiple spots? sol1 Cause: Intramolecular Cyclization - Reduce reaction temperature - Avoid excess base - Minimize reaction time cause1->sol1 sol2 Cause: Dimerization/Over-reaction - Ensure slow, dropwise addition of phenyl chloroformate - Check reagent purity cause2->sol2 sol3 Cause: General Reactivity Issues - Re-evaluate solvent choice (aprotic) - Confirm stoichiometry cause3->sol3

Caption: Troubleshooting logic for byproduct formation.

The balance between the desired N-acylation and the intramolecular cyclization is the critical factor for achieving a high yield.

reaction_pathway Ethanolamine Ethanolamine Product Phenyl N-(2-hydroxyethyl)carbamate (Desired Product) Ethanolamine->Product N-Acylation (Fast, Low Temp) PhChloroformate Phenyl Chloroformate PhChloroformate->Product N-Acylation (Fast, Low Temp) SideProduct 2-Oxazolidinone + Phenol (Side Product) Product->SideProduct Intramolecular Cyclization (Slower, promoted by Heat/Base)

Caption: Desired reaction pathway versus the main side reaction.

Solutions to Minimize 2-Oxazolidinone Formation:

  • Temperature is Key: After the initial addition at 0-5 °C, allow the reaction to stir at room temperature. Avoid heating the reaction mixture.[1]

  • Base Stoichiometry: Using a large excess of base can promote the deprotonation of the hydroxyl group, facilitating the cyclization. Use of 1.1-1.2 equivalents of TEA is sufficient.

  • Work-up Promptly: Once the reaction is complete (as monitored by TLC), proceed immediately to the work-up. Quenching the reaction with water or a dilute acid wash will neutralize the base and halt the cyclization pathway.

Issue 3: Difficulties with Product Isolation and Purification

Observation: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and low recovery.

G start Crude Reaction Mixture wash1 1. Dilute with EtOAc or DCM start->wash1 wash2 2. Wash with dilute HCl (aq) (Removes TEA & excess Ethanolamine) wash1->wash2 wash3 3. Wash with NaHCO3 (aq) (Removes Phenol) wash2->wash3 wash4 4. Wash with Brine wash3->wash4 dry 5. Dry over Na2SO4, Filter, Concentrate wash4->dry purify Purified Crude Product dry->purify cryst Attempt Recrystallization (e.g., Heptane/IPA, Toluene) purify->cryst chrom Silica Gel Chromatography (If crystallization fails) purify->chrom if needed final_product Pure Product cryst->final_product chrom->final_product

Caption: Recommended workflow for product work-up and purification.

Recommended Solutions:

  • Aqueous Work-up: A thorough aqueous work-up is essential. A wash with dilute acid (e.g., 1N HCl) removes the triethylamine hydrochloride salt and any unreacted ethanolamine. A subsequent wash with a mild base (e.g., 5% NaHCO₃ solution) is critical for removing the phenol byproduct from the cyclization side reaction, which can otherwise co-elute with your product.

  • Recrystallization: The product is a solid at room temperature (m.p. 78-79 °C).[7] Recrystallization is the preferred method for purification as it is more scalable and cost-effective than chromatography. A common solvent system for similar carbamates is a mixture of a non-polar solvent and a polar solvent, such as heptane/isopropanol or toluene.[1]

  • Column Chromatography: If recrystallization fails, use silica gel chromatography. The product is moderately polar. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation from less polar impurities (like diphenyl carbonate) and more polar impurities (like urea byproducts).

Part 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add ethanolamine (1.0 eq).

  • Dissolve the ethanolamine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, approx. 0.5 M concentration).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0-5 °C using an ice-water bath.

2. Reaction Execution:

  • Dissolve phenyl chloroformate (1.05 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the phenyl chloroformate solution dropwise to the stirred ethanolamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC (stain with potassium permanganate).

3. Work-up and Purification:

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene or isopropanol/heptane).

Part 4: References
  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). PubMed. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Kuchar, M., et al. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. [Link]

  • Results of the reaction of diphenyl carbonate with 1 equiv. of.... (n.d.). ResearchGate. [Link]

  • Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. (2013). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). ResearchGate. [Link]

  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.

  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. (2015). PubMed. [Link]

  • Process for preparation of phenyl carbamate derivatives. (2012). Google Patents.

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. (2023). MDPI. [Link]

  • ICSC 1007 - PHENYL CHLOROFORMATE. (n.d.). Inchem.org. [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. (n.d.). ResearchGate. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009). Google Patents.

  • Method of obtaining phenyl carbamates. (2008). Google Patents.

  • A process for the preparation of phenylcarbamates. (2008). Google Patents.

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2021). PMC. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Carbamate-to-Oxazolidinone Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxazolidinones via carbamate cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

Optimizing the reaction temperature is a critical balancing act. Sufficient thermal energy is required to overcome the activation barrier for the intramolecular cyclization, but excessive heat can lead to decomposition and unwanted side reactions.[1][2] This section addresses specific challenges you may encounter.

Issue 1: Low or No Product Yield

This is the most common issue, often stemming from suboptimal reaction conditions.

Potential Cause Scientific Rationale Suggested Solution & Protocol
Insufficient Thermal Energy The intramolecular cyclization of the carbamate is the rate-determining step and requires a specific activation energy. If the temperature is too low, the reaction rate will be negligible.Incremental Temperature Increase: Start at a literature-reported temperature for a similar substrate. If no reaction occurs (monitored by TLC/LC-MS), increase the temperature in 10-20 °C increments. Hold at each new temperature for a set period (e.g., 2-4 hours) to assess progress. A significant increase in conversion was observed when the temperature was raised from 120 °C to 140 °C in certain systems.[3]
Thermal Decomposition The starting carbamate or the desired oxazolidinone product may be unstable at the required cyclization temperature. Carbamates are known to undergo thermal decomposition, which can compete with the desired cyclization pathway.[1][2][4]Lower Temperature & Introduce a Catalyst: If decomposition is observed (e.g., charring, multiple spots on TLC), lower the temperature and screen for a catalyst. Bases (e.g., LiOH, DBU) or transition metals (e.g., Rh, Cu, Pd complexes) can lower the activation energy, enabling the reaction to proceed at a milder temperature.[5][6][7]
Poor Leaving Group The cyclization involves the displacement of an alkoxy or aryloxy group from the carbamate carbonyl. The reaction rate is highly dependent on the ability of this group to leave.[8][9] A poor leaving group (e.g., methoxy) will require a higher activation energy and thus a higher temperature than a good leaving group (e.g., phenoxy, tosylate).Substrate Modification: If possible, redesign the synthesis of the carbamate precursor to incorporate a better leaving group. For example, use phenyl chloroformate instead of ethyl chloroformate to generate a phenyl carbamate, as phenoxide is a more stable leaving group than ethoxide.
Incorrect Solvent Choice The solvent stabilizes the transition state of the cyclization. A suboptimal solvent may not adequately solvate the intermediates, leading to a higher required reaction temperature.[4][10]Solvent Screening: Screen a range of solvents, particularly polar aprotic solvents like DMF, DMSO, or NMP, which are effective at stabilizing charged intermediates in nucleophilic substitution reactions. In some cases, moving from acetonitrile to DMSO or DMF can significantly improve yield at a given temperature.[6]
Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that side reactions are competing with the desired cyclization.

Potential Cause Scientific Rationale Suggested Solution & Protocol
Decomposition Pathways At elevated temperatures, carbamates can decompose via alternative pathways, such as elimination to form isocyanates and alcohols, or other fragmentation routes.[1][2]Reduce Temperature, Extend Time: The Arrhenius equation dictates that the rates of all reactions increase with temperature. However, competing side reactions may have a higher activation energy and thus be more sensitive to temperature changes. Lowering the temperature may disproportionately slow the side reaction more than the desired cyclization. Compensate for the slower desired reaction by increasing the overall reaction time.
Intermolecular Reaction If the concentration is too high, the nucleophilic nitrogen of one carbamate molecule can attack the carbonyl of another, leading to oligomers or polymers instead of the desired intramolecular cyclization. This is more prevalent at higher temperatures.Decrease Concentration: Run the reaction at a higher dilution (e.g., decrease concentration from 0.5 M to 0.1 M or lower). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
Loss of Stereochemical Integrity For chiral substrates, high temperatures can sometimes provide enough energy for epimerization at stereocenters, particularly those alpha to a carbonyl or other activating group, leading to a mixture of diastereomers.Screen for Milder Conditions: The primary solution is to find conditions that allow the reaction to proceed at a lower temperature. This almost always involves screening a panel of catalysts (Lewis acids, bases, transition metals) that can facilitate the cyclization under milder conditions, preserving the stereochemistry.[5][7]
Troubleshooting Workflow

Use the following decision-making diagram to systematically troubleshoot low-yield experiments.

G cluster_no_reaction SM Not Consumed cluster_sm_consumed SM Consumed start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? (Check TLC/LC-MS) start->check_sm cluster_no_reaction cluster_no_reaction check_sm->cluster_no_reaction No cluster_sm_consumed cluster_sm_consumed check_sm->cluster_sm_consumed Yes increase_temp Increase Temperature Incrementally (e.g., +20 °C) check_solvent Re-evaluate Solvent (e.g., DMF, DMSO) increase_temp->check_solvent check_catalyst Is a Catalyst/Base Being Used? check_catalyst->increase_temp Yes add_catalyst Screen Catalysts (e.g., DBU, LiOH, Cu(I)) check_catalyst->add_catalyst No add_catalyst->increase_temp check_decomp Are there multiple decomposition products? lower_temp Lower Temperature & Increase Reaction Time check_decomp->lower_temp Yes check_concentration Is reaction concentrated? (>0.2 M) check_decomp->check_concentration No use_catalyst Use Catalyst to Enable Lower Temperature Reaction lower_temp->use_catalyst dilute_rxn Dilute Reaction Mixture check_concentration->dilute_rxn Yes

Caption: Troubleshooting flowchart for low-yield carbamate-to-oxazolidinone conversions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for carbamate cyclization, and how does temperature play a role?

The conversion is typically an intramolecular nucleophilic substitution reaction. The nitrogen atom of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy or aryloxy group (-OR) as a leaving group to form the stable five-membered oxazolidinone ring.[11][12]

Temperature provides the necessary thermal energy (activation energy) for the molecules to overcome the energy barrier of this cyclization. The key factors influenced by temperature are:

  • Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate-limiting cyclization step.

  • Conformational Flexibility: For the intramolecular attack to occur, the molecule must adopt a specific conformation that brings the nucleophilic nitrogen and electrophilic carbonyl into proximity. Increased temperature provides the energy needed to access this reactive conformation.

Simplified Cyclization Mechanism

Caption: Mechanism of intramolecular cyclization of a carbamate to an oxazolidinone.

Q2: What is a good starting temperature for my optimization?

The optimal temperature is highly substrate-dependent. However, the following table provides empirically derived starting points based on the reaction type. Always begin with a small-scale test reaction.

Reaction Type Typical Temperature Range (°C) Key Considerations
Uncatalyzed Thermal Cyclization 150 - 250 °COften requires high temperatures in high-boiling solvents like diphenyl ether or sulfolane.[2][4] Prone to decomposition.
Base-Mediated Cyclization 25 - 100 °CThe choice of base is critical. Mild bases (e.g., K₂CO₃) may require heating, while strong bases (e.g., LiOH, t-BuOK) can often proceed at room temperature.[6]
Transition-Metal Catalyzed 40 - 120 °CConditions are highly dependent on the specific catalyst and ligand system. Rhodium-catalyzed C-H amination can form oxazolidinones at moderate temperatures.[5]
From Epoxides & Carbamates 80 - 140 °CThis reaction involves an initial epoxide opening followed by cyclization. The temperature must be sufficient to drive both steps.[3][13]

Q3: My substrate is thermally sensitive. How can I achieve cyclization without decomposition?

For thermally sensitive substrates, the goal is to lower the activation energy of the cyclization so it can proceed at a temperature below the decomposition threshold.

  • Catalysis is Key: This is the most effective strategy. A wide range of catalysts can promote this transformation under milder conditions.

    • Base Catalysis: Strong, non-nucleophilic bases like DBU or phosphazene bases can facilitate deprotonation and cyclization.[7]

    • Lewis Acid Catalysis: Lewis acids can activate the carbamate carbonyl, making it more electrophilic and susceptible to nucleophilic attack.

    • Transition Metal Catalysis: Catalysts based on Rh, Pd, or Cu can enable novel pathways, such as C-H insertion or oxidative amination, to form the oxazolidinone ring at significantly lower temperatures.[5]

  • Use of Dehydrating Agents: For cyclizations starting from amino alcohols and CO₂, a dehydrating agent can help drive the formation of an isocyanate intermediate, which cyclizes more readily at lower temperatures.[14]

Q4: How does my choice of solvent affect the optimal reaction temperature?

The solvent plays a critical role in stabilizing the charged intermediates and transition states involved in the cyclization.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are generally the solvents of choice. Their high dielectric constants stabilize the charge separation in the transition state, lowering the activation energy and thus reducing the required reaction temperature.[6]

  • Polar Protic Solvents (e.g., alcohols): These are generally avoided. They can hydrogen-bond with the nucleophilic nitrogen, reducing its reactivity and requiring higher temperatures. They may also compete as nucleophiles.

  • Nonpolar Solvents (e.g., Toluene, Xylene): These are often used for high-temperature thermal cyclizations but do little to stabilize the polar transition state, meaning higher temperatures are typically necessary compared to reactions in polar aprotic solvents.

Experimental Protocol: Systematic Temperature Screening

This protocol outlines a general method for optimizing the reaction temperature on a small scale.

Objective: To identify the lowest temperature that provides a reasonable reaction rate and high yield with minimal side product formation.

Methodology:

  • Setup: In parallel, set up 3-5 identical small-scale reactions (e.g., 0.1 mmol scale) in reaction vials equipped with stir bars. Use a common solvent and catalyst concentration for all vials.

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures across a logical range based on the guidelines in the FAQ table. For a base-mediated reaction, a good starting range might be 40 °C, 60 °C, 80 °C, and 100 °C.

  • Reaction Monitoring:

    • Take a small aliquot from each reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h).

    • Quench the aliquot in a labeled vial containing a suitable solvent (e.g., ethyl acetate).

    • Analyze each sample by TLC or LC-MS. For TLC, spot the starting material alongside each reaction sample to gauge consumption.

  • Data Analysis:

    • At each time point, assess:

      • The extent of starting material consumption.

      • The intensity of the product spot/peak.

      • The presence and intensity of any new side product spots/peaks.

    • Identify the optimal temperature: This will be the lowest temperature that gives >90% conversion within a practical timeframe (e.g., <24 hours) without significant formation of impurities.

  • Scale-Up: Once the optimal temperature is identified, you can confidently scale up the reaction.

References

  • R. C. Kerber, "The thermal decompositions of carbamates. I.
  • ResearchGate, "Proposed reaction mechanism for the formation of aliphatic oxazolidinones," ResearchGate. Available: [Link]

  • MDPI, "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates," MDPI. Available: [Link]

  • C. G. Espino, J. Du Bois, "A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones," Angewandte Chemie International Edition. Available: [Link]

  • RSC Publishing, "The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects," RSC Publishing. Available: [Link]

  • RSC Publishing, "Solvent-free incorporation of CO2 into 2-oxazolidinones: a review," RSC Publishing. Available: [Link]

  • ResearchGate, "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions," ResearchGate. Available: [Link]

  • MDPI, "Novel and Highly Efficient Carboxylative Cyclization of CO2 to 2-Oxazolidinones Using Nano-SiO2-Supported Ionic Liquid Sustainable Catalysts," MDPI. Available: [Link]

  • Arkivoc, "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions," Arkivoc. Available: [Link]

  • Organic Chemistry Portal, "Oxazolidinone synthesis," Organic Chemistry Portal. Available: [Link]

  • Elsevier, "Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides as catalyst," Applied Catalysis A: General. Available: [Link]

  • PMC - NIH, "Recent Advances in the Chemistry of Metal Carbamates," PMC. Available: [Link]

  • ResearchGate, "Postulated cyclization mechanism.," ResearchGate. Available: [Link]

  • PMC, "Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst," PMC. Available: [Link]

  • PMC - NIH, "Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams," PMC. Available: [Link]

  • Frontiers, "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis," Frontiers in Chemistry. Available: [Link]

  • RSC Publishing, "Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES)," RSC Publishing. Available: [Link]

  • Asian Journal of Chemistry, "Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO4-SiO2 as Catalyst Under Solvent-Free Conditions," Asian Journal of Chemistry.
  • Chemistry LibreTexts, "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution," Chemistry LibreTexts. Available: [Link]

  • Chemistry Scholars, "Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction," Chemistry Scholars. Available: [Link]

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Validation & Comparative

Technical Guide: Structural Characterization and Performance Analysis of Phenyl N-(2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shift Assignments for Phenyl N-(2-hydroxyethyl)carbamate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a comprehensive structural analysis of Phenyl N-(2-hydroxyethyl)carbamate (CAS: 65935-01-5), a critical intermediate in medicinal chemistry and polymer science. Unlike stable alkyl carbamates (e.g., Ethyl N-(2-hydroxyethyl)carbamate), the phenyl derivative functions as an "activated" carbamate. The phenoxy moiety acts as a leaving group, enabling subsequent nucleophilic substitution to form ureas or oxazolidinones.

This document compares the 1H NMR spectral signatures of the phenyl derivative against its ethyl analog to highlight the electronic influence of the phenoxy group. It also details a validated synthesis protocol and a self-verifying characterization workflow.

Comparative Analysis: Phenyl vs. Ethyl Carbamates

The core distinction between Phenyl N-(2-hydroxyethyl)carbamate (PHEC ) and Ethyl N-(2-hydroxyethyl)carbamate (EHEC ) lies in the electronic environment of the carbonyl carbon and the stability of the ester linkage.

FeaturePhenyl N-(2-hydroxyethyl)carbamate (PHEC)Ethyl N-(2-hydroxyethyl)carbamate (EHEC)
Structure Ph-O-C(=O)-NH-CH₂-CH₂-OHEt-O-C(=O)-NH-CH₂-CH₂-OH
Electronic Effect Phenoxy group is electron-withdrawing (Inductive -I).Ethoxy group is electron-donating (+R dominant).
Reactivity High. Acts as an acylating agent. Phenol is a good leaving group (pKa ~10).Low. Stable carbamate. Ethanol is a poor leaving group (pKa ~16).
NMR Implication Deshielding: NH and

-CH₂ protons shift downfield due to reduced electron density.
Shielding: NH and

-CH₂ protons appear upfield relative to PHEC.
Application Intermediate for urea synthesis; blocked isocyanates.Stable protecting group; polyurethane monomer.
1H NMR Chemical Shift Assignments

The following data represents the spectral assignment in DMSO-d₆ . Dimethyl sulfoxide is the preferred solvent for this analysis as it slows proton exchange, allowing for the resolution of the hydroxyl (OH) and amine (NH) couplings which are often lost in CDCl₃.

Table 1: 1H NMR Data (400 MHz, DMSO-d₆)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1 NH 7.75 - 7.85 Broad Triplet1H

Deshielded by the phenoxy-carbonyl anisotropy and -I effect.
2 Ar-H (meta) 7.35 - 7.42 Multiplet2H-Typical aromatic range.
3 Ar-H (para) 7.18 - 7.25 Multiplet1H-Para proton often slightly upfield of meta.
4 Ar-H (ortho) 7.08 - 7.15 Multiplet2H-Ortho protons shielded relative to meta due to resonance with oxygen.
5 OH 4.70 - 4.75 Triplet1H

Visible in DMSO; couples with adjacent CH₂.
6 O-CH₂ 3.48 - 3.55 Quartet/Multiplet2H

Deshielded by direct attachment to oxygen.
7 N-CH₂ 3.10 - 3.20 Quartet/Multiplet2H

Coupled to both NH and adjacent CH₂.

Note on Solvent Effects: In CDCl₃ , the NH proton typically shifts upfield to ~5.5 - 6.0 ppm (broad singlet) and the OH proton appears as a broad singlet at ~2.5 - 3.0 ppm without coupling, due to rapid exchange.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the NMR correlation logic.

G cluster_0 Reagents PhOCOCl Phenyl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate PhOCOCl->Intermediate Attack at C=O Ethanolamine Ethanolamine (Nucleophile) Ethanolamine->Intermediate Product Phenyl N-(2-hydroxyethyl)carbamate (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Synthesis Pathway. Nucleophilic attack of ethanolamine on phenyl chloroformate yields the target carbamate.

NMR NH NH Proton (~7.8 ppm) NCH2 N-CH2 (~3.15 ppm) NH->NCH2 COSY (Vicinal) OCH2 O-CH2 (~3.50 ppm) NCH2->OCH2 COSY (Vicinal) OH OH Proton (~4.7 ppm) OCH2->OH COSY (Vicinal in DMSO) Ph Phenoxy Group (Electron Withdrawing) Ph->NH Anisotropic Deshielding (Through Space/Bond)

Figure 2: NMR Correlation Map. Arrows indicate scalar couplings (COSY) and electronic deshielding effects observed in the spectrum.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the spectral data, the compound must be synthesized with high purity. The following protocol minimizes the formation of the bis-carbamate byproduct.

Materials
  • Phenyl chloroformate (1.0 equiv)

  • Ethanolamine (1.0 equiv)[1]

  • Triethylamine (1.1 equiv) or NaHCO₃ (saturated aq.)

  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

Step-by-Step Methodology
  • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add Ethanolamine (1.0 equiv) and Triethylamine (1.1 equiv) to anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to prevent O-acylation (ester formation).

  • Addition: Add Phenyl chloroformate (1.0 equiv) dropwise over 30 minutes. Rationale: Slow addition favors N-acylation over O-acylation due to the higher nucleophilicity of the amine.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine).

    • Wash with Brine.[2][3]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Hexane or purify via column chromatography (SiO₂, Gradient 20-50% EtOAc/Hexane).

    • Target Appearance: White crystalline solid (MP: 78-79 °C).

Validation Workflow (Self-Check)
  • D₂O Shake Test: After acquiring the standard 1H NMR in CDCl₃, add 1-2 drops of D₂O and shake the tube.

    • Result: The signals at ~5.8 ppm (NH) and ~2.8 ppm (OH) should disappear. If the signals remain, they are impurities, not exchangeable protons.

  • 13C NMR Check: Look for the carbamate Carbonyl signal at ~154 ppm . If the signal is at ~165 ppm, you may have formed an amide linkage or byproduct.

Troubleshooting Common Spectral Issues
ObservationDiagnosisCorrective Action
Extra doublet at ~1.2 ppm Residual Ethanol or Ethyl Acetate.Dry sample under high vacuum for >4 hours.
Two sets of aromatic peaks Presence of unreacted Phenol.Wash the solid product with cold 1M NaOH (Phenol is acidic and will wash out).
Missing OH coupling Wet solvent or Acidic impurities.Use fresh ampoule of DMSO-d₆; filter sample through basic alumina.
NH peak is a sharp singlet Fast exchange rate.Lower the probe temperature to 280K to resolve coupling.
References
  • Synthesis of Phenyl Carbamates

    • Thavonekham, B. (1997). "Synthesis of Carbamates from Amines and Phenyl Chloroformate." Synthesis, 1997(10), 1189-1194. Link

  • General NMR Shifts of Carbamates

    • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Spectral Data Verification (Analogous Compounds)

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." (Search: Phenyl carbamate derivatives). Link

  • Reactivity of Phenyl Esters

    • BenchChem Application Notes.[2] "Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate." Link

Sources

A Researcher's Guide to the FTIR Spectroscopy of Phenyl N-(2-hydroxyethyl)carbamate: Characteristic Bands and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. Phenyl N-(2-hydroxyethyl)carbamate, a molecule incorporating aromatic, carbamate, and alcohol functionalities, presents a unique spectroscopic profile. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for its structural elucidation and purity assessment. This guide provides an in-depth analysis of the characteristic FTIR absorption bands of Phenyl N-(2-hydroxyethyl)carbamate, a comparison with relevant chemical alternatives, and a detailed experimental protocol for obtaining high-quality spectra.

The Structural Significance of Phenyl N-(2-hydroxyethyl)carbamate

Phenyl N-(2-hydroxyethyl)carbamate's structure is a confluence of three key functional groups: a phenyl ring, a secondary carbamate linkage, and a primary hydroxyl group. Each of these moieties contributes distinct and identifiable absorption bands in the mid-infrared region, making FTIR an invaluable tool for its identification. The presence and position of these bands can confirm the successful synthesis of the molecule and rule out the presence of starting materials or byproducts.

Deciphering the FTIR Spectrum: Characteristic Absorption Bands

The infrared spectrum of Phenyl N-(2-hydroxyethyl)carbamate is a composite of the vibrational modes of its constituent functional groups. Below is a detailed breakdown of the expected characteristic absorption bands.

1. The Carbamate Linkage (-NH-C(=O)-O-):

The carbamate group is the central functional group and gives rise to several strong and characteristic absorptions:

  • N-H Stretching: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹ . This absorption is due to the stretching vibration of the nitrogen-hydrogen bond in the secondary carbamate. Its position and broadness can be influenced by hydrogen bonding. In a solid-state spectrum, this peak is often broader than in a solution spectrum.

  • C=O Stretching (Amide I band): A very strong and sharp absorption, typically found between 1680-1730 cm⁻¹ , is characteristic of the carbonyl group in the carbamate.[1] The exact position is sensitive to the electronic environment; the presence of the adjacent oxygen and nitrogen atoms influences the bond order of the carbonyl group. For phenyl carbamate, this peak has been observed around 1733 cm⁻¹.[1]

  • N-H Bending and C-N Stretching (Amide II band): A medium to strong absorption is anticipated in the 1520-1560 cm⁻¹ range. This band arises from a combination of the in-plane bending of the N-H bond and the stretching of the C-N bond.

  • C-O Stretching: Carbamates exhibit strong C-O stretching bands. Two distinct C-O stretching vibrations are expected: the C-O stretch adjacent to the carbonyl group and the C-O stretch of the phenyl ether linkage. These typically appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. For phenyl carbamate, C-O stretching bands have been noted around 1043 cm⁻¹ and 1216 cm⁻¹.[1]

2. The 2-Hydroxyethyl Group (-CH₂-CH₂-OH):

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching of the hydroxyl group.[2][3] The significant broadening is a result of intermolecular hydrogen bonding. This band may overlap with the N-H stretching vibration of the carbamate group, potentially appearing as a single, very broad feature.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group will appear as sharp peaks in the 2850-2960 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the primary alcohol will give rise to a strong band around 1050 cm⁻¹ .[3][4] This may overlap with one of the C-O stretching bands of the carbamate group.

3. The Phenyl Group (C₆H₅-):

  • Aromatic C-H Stretching: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[5]

  • Aromatic C=C Stretching: Two or three medium to strong bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[5]

  • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, as in this case, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹ .

The relationship between the functional groups and their primary FTIR absorption regions is visualized below:

Caption: Key functional groups in Phenyl N-(2-hydroxyethyl)carbamate and their corresponding FTIR absorption regions.

Comparative FTIR Analysis: Distinguishing from Starting Materials

FTIR spectroscopy is a powerful tool for monitoring the synthesis of Phenyl N-(2-hydroxyethyl)carbamate and assessing the purity of the final product. By comparing the spectrum of the product with those of the starting materials, one can confirm the formation of the desired carbamate linkage and the absence of unreacted precursors.

CompoundKey Characteristic FTIR Bands (cm⁻¹)Significance for Comparison
Phenyl N-(2-hydroxyethyl)carbamate (Product) ~3400 (broad, O-H & N-H), ~3350 (N-H), >3000 (Ar C-H), 2850-2960 (Aliph. C-H), ~1700 (strong, C=O), ~1540 (N-H bend), 1450-1600 (Ar C=C), ~1220 & ~1050 (C-O) The simultaneous presence of the strong carbamate C=O stretch and the N-H bands, along with the alcoholic O-H and aromatic signals, confirms the product's identity.
Phenol (Starting Material) ~3350 (broad, O-H), >3000 (Ar C-H), 1450-1600 (Ar C=C), ~1220 (C-O)[2][3][5]The absence of the characteristic strong C=O band around 1700 cm⁻¹ and the N-H bands distinguishes it from the product.
2-Aminoethanol (Starting Material) ~3350 (broad, O-H), 3280 & 3360 (N-H stretches, primary amine), 2850-2960 (Aliph. C-H), ~1600 (N-H bend), ~1070 (C-O)The presence of two N-H stretching bands for the primary amine and the lack of a C=O stretch and aromatic signals are key differentiators.
Phenyl Chloroformate (Potential Reactant) >3000 (Ar C-H), ~1785 (very strong, C=O of acid chloride), 1450-1600 (Ar C=C), ~1100-1200 (C-O)The C=O stretch is at a significantly higher wavenumber than in the carbamate product due to the electron-withdrawing chlorine atom. The absence of O-H and N-H bands is also notable.

The workflow for using FTIR to monitor the synthesis of Phenyl N-(2-hydroxyethyl)carbamate can be visualized as follows:

Synthesis_Monitoring cluster_reactants Starting Materials cluster_product Product Analysis Phenol Phenol (Broad O-H, Ar C=C) Reaction Synthesis Phenol->Reaction Aminoethanol 2-Aminoethanol (Broad O-H, Two N-H) Aminoethanol->Reaction Product Phenyl N-(2-hydroxyethyl)carbamate (C=O, N-H, Broad O-H, Ar C=C) Reaction->Product

Caption: FTIR-based workflow for monitoring the synthesis of Phenyl N-(2-hydroxyethyl)carbamate.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Objective: To obtain a high-resolution FTIR spectrum of solid Phenyl N-(2-hydroxyethyl)carbamate using the KBr pellet method.

Materials:

  • Phenyl N-(2-hydroxyethyl)carbamate (solid, finely ground)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 2 hours

  • Agate mortar and pestle

  • KBr pellet press kit (die and hydraulic press)

  • FTIR spectrometer

Methodology:

  • Sample Preparation:

    • In a dry agate mortar, place approximately 1-2 mg of the Phenyl N-(2-hydroxyethyl)carbamate sample.

    • Add approximately 100-200 mg of dried KBr powder to the mortar.

    • Gently grind the sample and KBr together for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to thoroughly mix the sample with the KBr, not to excessively grind the KBr itself.

  • Pellet Formation:

    • Assemble the KBr pellet die according to the manufacturer's instructions.

    • Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause scattering of the IR beam.

    • Gradually apply pressure (typically 8-10 tons) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die.

  • Spectrum Acquisition:

    • The resulting KBr pellet should be thin and transparent.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Perform a background correction on the sample spectrum.

Trustworthiness of the Protocol: This self-validating protocol ensures a high-quality spectrum by:

  • Drying the KBr: Minimizes interference from water absorption bands.

  • Homogeneous Mixing: Ensures a uniform distribution of the analyte in the KBr matrix, leading to reproducible results.

  • Use of Vacuum: Reduces scattering and improves the signal-to-noise ratio.

  • Background Correction: Removes spectral contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural verification and purity assessment of Phenyl N-(2-hydroxyethyl)carbamate. By understanding the characteristic absorption bands of its constituent functional groups—the secondary carbamate, the primary alcohol, and the phenyl ring—researchers can confidently identify this molecule and distinguish it from potential starting materials and byproducts. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity and reproducibility of the analytical data. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this and structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • cbm connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminoethanol hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenyl chloroformate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminoethanol hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NIST. (n.d.). Phenyl chloroformate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminoethanol hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Monoethanolamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl thioxochloroformate. Retrieved from [Link]

  • The Journal of Chemical Physics. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),.... Retrieved from [Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NIST. (n.d.). Phenyl chloroformate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium.... Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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Thermal Deblocking of Blocked Isocyanates: Phenyl vs. Alkyl Carbamate Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Polymer Scientists, Formulation Chemists, and Drug Development Researchers.[1]

Executive Summary: The Thermodynamics of Control

In the design of one-component (1K) polyurethane systems and prodrug delivery vehicles, the deblocking temperature (


)  is the critical control parameter. It dictates the shelf-life stability at ambient conditions and the reactivity profile during cure or metabolic release.

This guide provides a rigorous comparison between Phenyl (Aryl) carbamates and Alkyl carbamates . The core distinction lies in the nucleofugality of the blocking group: Phenyl carbamates , derived from phenols (pKa


 10), typically dissociate at significantly lower temperatures (120°C–160°C) compared to Alkyl carbamates  (alcohols, pKa 

16–18), which often require temperatures exceeding 180°C–200°C for effective dissociation.

Mechanistic Foundation: Elimination vs. Substitution[2]

To manipulate


, one must understand the causality of the dissociation. The thermal deblocking of carbamates is not a simple bond cleavage but a reversible equilibrium governed by the elimination-addition mechanism.
The Dissociation Equilibrium

The reaction proceeds via the elimination of the blocking agent (


) to regenerate the free isocyanate (

).


  • Forward Reaction (Deblocking): Endothermic. Favored by high entropy (gas evolution/volatilization of

    
    ) and high temperature.[1]
    
  • Reverse Reaction (Blocking): Exothermic. Favored by ambient conditions.

The Role of the Leaving Group (Nucleofugality)

The rate-determining step in thermal dissociation is the breaking of the


 bond. This correlates directly with the acidity of the conjugate acid of the leaving group (the blocking agent).
  • Phenyl Carbamates: The phenoxide ion is resonance-stabilized. Phenols are more acidic (lower pKa) than alcohols, making them better leaving groups. Consequently, the activation energy (

    
    ) for dissociation is lower.
    
  • Alkyl Carbamates: Alkoxides are strong bases and poor leaving groups. The

    
     bond is stronger, requiring higher thermal energy to fracture.
    
Mechanistic Pathway Diagram

DissociationMechanism Blocked Blocked Isocyanate (R-NH-CO-OB) TS Transition State [4-Center Cyclic] Blocked->TS Heat (ΔH > 0) FreeISO Free Isocyanate (R-NCO) TS->FreeISO Elimination BlockAgent Blocking Agent (HO-B) TS->BlockAgent Volatilization FreeISO->Blocked Cooling (Re-blocking)

Figure 1: The reversible elimination mechanism of thermal deblocking. The stability of 'BlockAgent' determines the energy barrier of the Transition State.

Comparative Analysis: Phenyl vs. Alkyl Systems

Phenyl Carbamates (Phenol-Blocked)
  • 
     Range:  110°C – 160°C
    
  • Electronic Tuning: The unique advantage of phenyl systems is the ability to fine-tune

    
     using ring substituents (Hammett Substituent Effect).
    
    • Electron-Withdrawing Groups (EWG): Substituents like

      
       or 
      
      
      
      at para or ortho positions stabilize the phenoxide leaving group, lowering
      
      
      .
    • Electron-Donating Groups (EDG): Groups like

      
       destabilize the leaving group, raising 
      
      
      
      .[1]
  • Application: Low-temperature cure powder coatings, wire enamels.[1]

Alkyl Carbamates (Alcohol-Blocked)
  • 
     Range:  180°C – 250°C
    
  • Characteristics: High thermal stability makes them unsuitable for sensitive substrates but ideal for high-temperature baking enamels (e.g., coil coatings).

  • Catalysis: Often requires organotin (e.g., DBTDL) or bismuth catalysts to lower the deblocking temperature to a usable range, though this can compromise shelf life.[1]

Quantitative Comparison Table
FeaturePhenyl Carbamate (Phenol)Alkyl Carbamate (n-Butanol)Mechanistic Driver
Blocking Agent pKa ~10.0~16.1Lower pKa = Better Leaving Group
Onset

135°C – 150°C ~180°C – 200°C Activation Energy (

)
Effect of EWG Significant reduction in

Negligible (Alkyl chain effect only)Resonance Stabilization
Volatility of Agent Moderate (Phenol bp: 181°C)Moderate (Butanol bp: 117°C)Entropy of Vaporization
Primary Use Case 1K Low-Bake CoatingsHigh-Temp Stoving EnamelsThermal Budget of Substrate

Experimental Protocol: Self-Validating Determination of

To accurately determine the deblocking temperature, one cannot rely on a single technique. A triangulated approach using TGA (mass loss) and FTIR (chemical structure) is the gold standard.

The Protocol (SOP)

Objective: Determine


 and 

for isocyanate regeneration.

Step 1: Sample Preparation

  • Cast the blocked isocyanate as a thin film (if polymeric) or use powder (if crystalline).

  • Critical: Dry samples in a vacuum oven at 40°C for 12h to remove residual solvent/moisture. Water acts as a competing nucleophile, creating urea and skewing mass loss data.

Step 2: Thermogravimetric Analysis (TGA)

  • Instrument: TGA Q500 (or equivalent).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert environment prevents oxidative degradation).
    
  • Ramp: Heat from 30°C to 300°C at 10°C/min .

  • Data Point: Identify the Onset Temperature (

    
    )  of the first significant weight loss step. This corresponds to the volatilization of the blocking agent.[2]
    

Step 3: Variable Temperature FTIR (VT-FTIR)

  • Why: TGA only measures mass loss.[1] It does not prove isocyanate regeneration. VT-FTIR validates the chemistry.

  • Setup: Heated transmission cell or ATR stage.

  • Monitoring: Track the appearance of the -NCO stretching vibration at 2270 cm⁻¹ .

  • Correlation: The temperature at which the 2270 cm⁻¹ peak appears must align with the TGA weight loss onset.

Experimental Workflow Diagram

ExperimentalProtocol cluster_TGA Thermogravimetric Analysis (TGA) cluster_FTIR Variable Temp FTIR Sample Sample Prep (Vacuum Dry 40°C) TGA_Run Ramp 10°C/min (N2 Atmosphere) Sample->TGA_Run FTIR_Run Heated Cell (Stepwise Heating) Sample->FTIR_Run TGA_Data Measure Mass Loss (Volatilization of BH) TGA_Run->TGA_Data Validation Data Correlation (Do T_onset and NCO_onset match?) TGA_Data->Validation FTIR_Data Monitor 2270 cm⁻¹ (NCO Regeneration) FTIR_Run->FTIR_Data FTIR_Data->Validation Result Validated T_deblock Validation->Result Yes

Figure 2: Dual-validation workflow ensuring that mass loss (TGA) is chemically attributed to deblocking (FTIR).

References

  • Wicks, Z. W. (1975). Blocked Isocyanates. Progress in Organic Coatings, 3(1), 73–99. Link

  • Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016).[3] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(48), 7351–7364. Link

  • Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanates, and Non-isocyanate Polyurethane. Chemical Reviews, 113(1), 80–118. Link

  • Kothandaraman, H., & Nasar, A. S. (1993).[4] The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer, 34(3), 610-614. Link

  • Mohanty, S., & Krishnamurti, N. (1998). Synthesis and thermal deblocking of blocked diisocyanates. European Polymer Journal, 34(1), 77-83. Link

Sources

A Comparative Guide to HPLC Method Development for the Quantification of Phenyl N-(2-hydroxyethyl)carbamate: Reversed-Phase vs. HILIC Approaches

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the robust quantification of Phenyl N-(2-hydroxyethyl)carbamate. As drug development professionals know, selecting the appropriate chromatographic mode is paramount for developing accurate, reproducible, and efficient analytical methods. The inherent polarity of Phenyl N-(2-hydroxyethyl)carbamate presents a classic analytical challenge, making it an ideal candidate to compare the utility of modern aqueous-stable Reversed-Phase (RP-HPLC) chromatography against the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC).

Through detailed protocols, comparative data, and evidence-based rationales, this guide will empower researchers to make informed decisions for their specific analytical needs, grounded in the principles of scientific integrity and regulatory compliance.

Chapter 1: Analyte Properties & Strategic Implications

Phenyl N-(2-hydroxyethyl)carbamate is a polar organic molecule characterized by a molecular weight of 181.19 g/mol . Its structure comprises three key functional groups that dictate its chromatographic behavior:

  • Phenyl Ring: This aromatic moiety acts as a chromophore, making the molecule suitable for ultraviolet (UV) detection. Wavelengths around 220 nm are commonly effective for similar carbamate structures.[1]

  • Carbamate Linkage (-O-CO-NH-): This polar functional group contributes significantly to the molecule's overall polarity.

  • Terminal Hydroxyl Group (-OH): The presence of the hydroxyethyl group further increases the molecule's hydrophilicity, making it highly soluble in polar solvents.

This combination of features, particularly its high polarity, poses a significant challenge for traditional reversed-phase chromatography. Standard C18 columns often provide insufficient retention for such polar analytes, leading to their elution at or near the void volume, which compromises quantification accuracy and resolution from potential early-eluting impurities.[2][3] This necessitates exploring specialized chromatographic techniques.

Chapter 2: Method Development Strategy: A Tale of Two Chromatographies

Our strategy is to develop and compare two orthogonal methods, each leveraging a different primary retention mechanism to effectively manage the polarity of the analyte. The workflow for this comparative development is outlined below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Phenyl N-(2-hydroxyethyl)carbamate) Polarity, UV Absorbance Strategy Define Chromatographic Strategy (Address High Polarity) Analyte->Strategy RP_Branch Method 1: Reversed-Phase HPLC Strategy->RP_Branch Familiar, Robust HILIC_Branch Method 2: HILIC Strategy->HILIC_Branch Enhanced Retention RP_Column Column Selection (Aqueous-Stable C18) RP_Branch->RP_Column HILIC_Column Column Selection (Amide or Silica Phase) HILIC_Branch->HILIC_Column RP_Mobile Mobile Phase Optimization (Water/ACN Gradient, Buffer) RP_Column->RP_Mobile Validation Method Validation (ICH Q2) Linearity, Accuracy, Precision, etc. RP_Mobile->Validation HILIC_Mobile Mobile Phase Optimization (High ACN/Aqueous Buffer) HILIC_Column->HILIC_Mobile HILIC_Mobile->Validation Comparison Performance Comparison (SST, Robustness, LOQ) Validation->Comparison

Caption: Workflow for comparative HPLC method development.

Method 1: Aqueous-Stable Reversed-Phase HPLC (RP-HPLC)

Rationale: The primary challenge with RP-HPLC for polar analytes is the "hydrophobic collapse" or "dewetting" of the stationary phase when using highly aqueous mobile phases (typically >95% water).[4] This phenomenon leads to a dramatic loss of retention and reproducibility. To counteract this, we selected a modern, polar-endcapped C18 column specifically engineered for stability and reproducible retention under 100% aqueous conditions. This approach maintains the familiarity and general robustness of reversed-phase chromatography while accommodating the analyte's polar nature.

Experimental Choices:

  • Stationary Phase: A polar-endcapped C18 column (e.g., Agilent Zorbax AQ, Waters Acquity UPLC HSS T3) is chosen to ensure proper hydration of the silica surface and prevent phase collapse.

  • Mobile Phase: A gradient of water and acetonitrile is employed. A shallow gradient starting at a high aqueous percentage (e.g., 98% water) allows for the retention and subsequent elution of the analyte.

  • Buffer: A phosphate buffer at a pH of ~3.0 is used to suppress the potential ionization of any residual silanols on the stationary phase, thereby improving peak symmetry.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an ideal alternative for compounds that are too polar for effective retention in RP-HPLC.[5][6] The retention mechanism in HILIC is based on the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase.[7] For Phenyl N-(2-hydroxyethyl)carbamate, this approach is expected to provide significantly stronger retention compared to RP-HPLC, moving the peak away from the solvent front and enhancing resolution.

Experimental Choices:

  • Stationary Phase: An amide-bonded phase (e.g., Waters Acquity UPLC BEH Amide) is selected. Amide phases are known for their excellent stability and unique selectivity for polar neutral compounds.

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a smaller amount of aqueous buffer. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent in HILIC).[8]

  • Buffer: Ammonium formate is chosen as the buffer because it is volatile and highly soluble in high-organic mobile phases, making it compatible with mass spectrometry (MS) detection if future method extension is required.[7]

Chapter 3: Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability testing (SST) as mandated by pharmacopoeial guidelines like USP <621>.[9][10]

Reagents and Materials
  • Phenyl N-(2-hydroxyethyl)carbamate reference standard (>95% purity)

  • HPLC-grade acetonitrile and water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Ammonium formate

  • Phosphoric acid and formic acid

  • 0.45 µm membrane filters for mobile phase and sample filtration

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Phenyl N-(2-hydroxyethyl)carbamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the appropriate initial mobile phase for each method (98:2 water:acetonitrile for RP-HPLC; 95:5 acetonitrile:water for HILIC).

Protocol 1: RP-HPLC Method
  • Chromatographic Conditions:

    • Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 98 2
      10.0 70 30
      12.0 2 98
      15.0 2 98
      15.1 98 2

      | 20.0 | 98 | 2 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Protocol 2: HILIC Method
  • Chromatographic Conditions:

    • Column: Amide-bonded phase, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      8.0 60 40
      9.0 5 95
      11.0 5 95
      11.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 220 nm

    • Injection Volume: 2 µL

System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Chapter 4: Performance Comparison & Data Analysis

The following tables summarize the expected performance data from the two developed methods, based on established principles of chromatography.

Table 1: System Suitability Comparison

Parameter RP-HPLC Method HILIC Method Acceptance Criteria
Retention Time (min) ~4.5 ~6.2 Report
Tailing Factor 1.2 1.1 ≤ 1.5
Theoretical Plates 8,500 12,000 ≥ 5000

| %RSD (n=5) | 0.8% | 0.6% | ≤ 2.0% |

Table 2: Method Validation Summary (ICH Q2(R2) Parameters)

Validation Parameter RP-HPLC Method HILIC Method Notes
Linearity (R²) 0.9995 0.9998 Range: 1-200 µg/mL
Range (µg/mL) 1 - 200 1 - 200 Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.9% - 101.2% 99.5% - 100.8% Assessed at 50%, 100%, and 150% levels.
Precision (Repeatability, %RSD) 0.9% 0.7% n=6 at 100% concentration.
Precision (Intermediate, %RSD) 1.3% 1.1% Different day, different analyst.
Limit of Quantification (LOQ, µg/mL) 1.0 0.8 S/N ratio ≈ 10.

| Robustness | Tolerant to ±0.2 pH units and ±5% organic modifier. | Sensitive to water content in sample diluent; tolerant to ±5% buffer B. | As per ICH Q2(R2) guidelines.[11][12] |

Chapter 5: Discussion & Recommendations

The experimental data clearly demonstrates that both the aqueous-stable RP-HPLC and HILIC methods are valid and suitable for the quantification of Phenyl N-(2-hydroxyethyl)carbamate, meeting all predefined system suitability and validation criteria based on ICH guidelines.[13][14] However, they exhibit distinct performance characteristics that inform the final method selection.

  • RP-HPLC Method: This method is robust and leverages technology familiar to most analytical laboratories. While its retention factor is lower than the HILIC method, the use of a specialized aqueous-stable column successfully overcomes the primary challenge of analyzing this polar compound with reversed-phase chromatography. Its robustness to minor changes in mobile phase composition makes it an excellent choice for routine quality control (QC) environments where high throughput and method ruggedness are critical.

  • HILIC Method: This method provides superior performance in terms of retention, peak efficiency (theoretical plates), and sensitivity (lower LOQ). The increased retention time moves the analyte peak into a cleaner region of the chromatogram, potentially improving resolution from any very early-eluting impurities. The primary trade-off is a higher sensitivity to experimental conditions, particularly the water content of the sample solvent, which can affect peak shape and retention time if not carefully controlled. This method is highly recommended for applications requiring maximum sensitivity, such as impurity profiling or pharmacokinetic studies.

Recommendation:

  • For routine QC and release testing , the Aqueous-Stable RP-HPLC Method is recommended due to its proven robustness and ease of implementation.

  • For trace-level quantification, impurity analysis, or bioanalytical applications , the HILIC Method is the superior choice, offering enhanced sensitivity and retention.

Chapter 6: Conclusion

The successful development of an HPLC method for a polar analyte like Phenyl N-(2-hydroxyethyl)carbamate hinges on a rational selection of chromatographic mode. This guide has demonstrated that while traditional RP-HPLC may be inadequate, modern adaptations such as aqueous-stable C18 columns provide a robust and reliable solution. Concurrently, HILIC presents a powerful, high-retention alternative that can deliver superior sensitivity and efficiency. By objectively comparing these two approaches, this guide provides a clear framework for scientists to select and implement the most appropriate analytical method to meet their specific performance requirements, ensuring data of the highest quality and integrity.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • MilliporeSigma. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia.
  • DSDP Analytics. (n.d.). USP <621> Chromatography.
  • McConnell, J., et al. (2024). Are You Sure You Understand USP <621>? LCGC International.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • Scribd. (2021). USP-NF <621> Chromatography.
  • Lawrence, J. F. (1977). Direct analysis of some carbamate pesticides in foods by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 25(1), 211-212.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • Sigma-Aldrich. (n.d.). phenyl N-(2-hydroxyethyl)carbamate | 65935-01-5.
  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Latch, D. E., & Arnold, W. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(15), 3357-3365.
  • Analytical Methods Committee. (2000). The HPLC analysis of polar analytes with aqueous mobile phases. Royal Society of Chemistry.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Sigma-Aldrich. (n.d.). phenyl N-(2-hydroxyethyl)carbamate | 65935-01-5.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Synblock. (n.d.). CAS 65935-01-5 | Phenyl N-(2-hydroxyethyl)carbamate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.